molecular formula C8H11BrN2O B1527801 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol CAS No. 1219982-77-0

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Cat. No.: B1527801
CAS No.: 1219982-77-0
M. Wt: 231.09 g/mol
InChI Key: OMNMRONWZSZONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMRONWZSZONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247520
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-77-0
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol: Molecular Architecture, Conformation, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (Chemical Formula: C₈H₁₁BrN₂O) is a highly versatile bromopyridine derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including GLP-1R modulators and spirocyclic tetrahydronaphthyridines (THNs). This technical whitepaper provides an in-depth analysis of its molecular conformation, physicochemical properties, and the causality behind its synthetic protocols.

Molecular Architecture and Conformational Dynamics

The structural framework of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol features a central pyridine ring substituted with a bromine atom at C5, a methyl group at C3, and an ethanolamine moiety at C2. This specific substitution pattern dictates its three-dimensional conformation and chemical reactivity.

Steric Hindrance and Rotational Isomerism

The spatial arrangement of the ethanolamine side chain is heavily influenced by the adjacent C3-methyl group. The steric bulk of the methyl group restricts the free rotation of the exocyclic C2–N bond. Density Functional Theory (DFT) calculations on similar 2-aminopyridine systems indicate that the molecule strongly prefers a conformation where the ethanolamine chain is directed away from the C3-methyl group to minimize steric clash[1].

Intramolecular Hydrogen Bonding

The ethanolamine side chain (-NH-CH₂-CH₂-OH) exhibits significant conformational flexibility, primarily adopting a gauche conformation rather than an anti conformation. This preference is thermodynamically driven by intramolecular hydrogen bonding. The terminal hydroxyl (-OH) group acts as a hydrogen bond donor, interacting with either the secondary amine (-NH-) or the lone pair of the pyridine nitrogen. This stabilizes the molecule in a folded, pseudo-cyclic state, which is a critical factor for its binding affinity when utilized as a pharmacophore in kinase inhibitors [2].

Conformation Root Ethanolamine Side Chain Rotational Isomerism Gauche Gauche Conformation (Dihedral ~60°) Root->Gauche Anti Anti Conformation (Dihedral ~180°) Root->Anti Hbond Intramolecular H-Bonding (Py-N ··· HO or NH ··· OH) Gauche->Hbond Stabilized by Steric Steric Repulsion with C3-Methyl Group Anti->Steric Destabilized by Favored Thermodynamically Favored (Lower Energy State) Hbond->Favored Unfavored Thermodynamically Unfavored (Higher Energy State) Steric->Unfavored

Fig 1: Conformational energy landscape driven by H-bonding and steric repulsion.

Quantitative Data and Analytical Characterization

Thorough analytical characterization is required to validate the structural integrity of the synthesized compound. The table below summarizes the theoretical and empirically observed physicochemical properties used to confirm the identity of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

Property / Analytical MethodValue / Expected ObservationCausality / Significance
Molecular Weight 231.09 g/mol Confirmed via LC-MS (ESI+): [M+H]⁺ at m/z 231.0 and 233.0.
Isotopic Signature 1:1 ratio of M to M+2 peaksCharacteristic of the ⁷⁹Br and ⁸¹Br isotopes in mass spectrometry.
¹H NMR (DMSO-d₆) ~8.0 ppm (d, 1H, Py-H6)The highly deshielded proton adjacent to the pyridine nitrogen and bromine.
¹H NMR (DMSO-d₆) ~2.1 ppm (s, 3H, C3-CH₃)Singlet integration confirms the presence of the C3 methyl group.
Intramolecular Distance ~2.8 - 3.2 Å (N···O distance)Validates the gauche conformation and intramolecular H-bonding via XRD.

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-aminopyridines typically relies on either Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed Buchwald-Hartwig amination [3]. Because bromine is a relatively poor leaving group for SₙAr compared to fluorine, the Buchwald-Hartwig cross-coupling is the most efficient and regiospecific method when starting from 2,5-dibromo-3-methylpyridine.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst to facilitate the C-N bond formation at the C2 position. The C2-bromine is more reactive toward oxidative addition than the C5-bromine due to the electronic activation by the adjacent pyridine nitrogen.

Materials Required:

  • 2,5-dibromo-3-methylpyridine (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation and Degassing: Charge an oven-dried Schlenk flask with 2,5-dibromo-3-methylpyridine, Pd₂(dba)₃, BINAP, and the base. Add anhydrous toluene. Causality: Degassing the solvent via three freeze-pump-thaw cycles or sparging with argon for 15 minutes is critical. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side reactions and low yields.

  • Reagent Addition: Add ethanolamine via a chemically resistant syringe under a positive pressure of argon.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. Self-Validation: The disappearance of the starting material mass (m/z 250.9) and the appearance of the product mass (m/z 231.0/233.0) validates the catalytic cycle.

  • Quenching and Filtration: Once complete (typically 4–8 hours), cool the mixture to room temperature and filter through a pad of Celite to remove the palladium black and insoluble inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0-10% Methanol in Dichloromethane) to yield the pure product.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

If the starting material is 2-fluoro-5-bromo-3-methylpyridine, an SₙAr approach can be utilized without transition metal catalysis. The highly electronegative fluorine atom lowers the LUMO of the pyridine ring, making the C2 position highly susceptible to nucleophilic attack by ethanolamine [4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-fluoro-5-bromo-3-methylpyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Nucleophile Addition: Add an excess of ethanolamine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: Excess ethanolamine and DIPEA act as proton scavengers to neutralize the hydrofluoric acid (HF) generated during the substitution, preventing the protonation of the nucleophile.

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Aqueous Workup: Cool the mixture and partition between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate.

Synthesis A 2,5-Dibromo-3-methylpyridine (Precursor A) D Buchwald-Hartwig Amination Pd2(dba)3, BINAP, Base, 80°C A->D Chemo-selective Oxidative Addition B 2-Fluoro-5-bromo-3-methylpyridine (Precursor B) E SNAr Reaction DMSO, DIPEA, 100°C B->E F-Displacement C Ethanolamine (Nucleophile) C->D C->E F 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (Target Molecule) D->F Reductive Elimination E->F Meisenheimer Complex Collapse

Fig 2: Divergent synthetic pathways (Buchwald-Hartwig vs. SNAr) to the target molecule.

Industrial and Pharmacological Relevance

The 2-aminoethanol functionalized bromopyridine is not typically an end-product but a highly valued synthetic building block.

  • GLP-1R Modulators: Derivatives of this scaffold are incorporated into carboxy-benzimidazole GLP-1 receptor modulators. The ethanolamine side chain provides essential hydrogen bonding interactions within the receptor's allosteric binding pocket, enhancing metabolic stability and efficacy [5].

  • Spirocyclic Tetrahydronaphthyridines (THNs): The compound can undergo subsequent photoredox-catalyzed hydroaminoalkylation (HAA) or intramolecular cyclization to form complex THN scaffolds. These rigid, high-Fsp³ structures are highly prized in modern drug discovery for their enhanced solubility and target specificity [6].

References

  • National Institutes of Health (NIH). (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved February 27, 2026, from [Link]

  • University of Bristol Research Portal. (n.d.). Dynamic hydrogen-bond directionality-switchable oligoureas. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound.
  • Cresswell, A. J., et al. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Communications Chemistry. Retrieved February 27, 2026, from [Link]

Technical Guide: Biological Potential & Medicinal Chemistry of Brominated Pyridinyl Amino Ethanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Brominated Pyridinyl Amino Ethanol (BPAE) compounds. It synthesizes current medicinal chemistry literature to evaluate their structural utility, biological targets, and synthetic pathways.

Executive Summary

The Brominated Pyridinyl Amino Ethanol (BPAE) scaffold represents a privileged substructure in modern drug discovery. It combines the electronic modulation of a pyridine ring, the lipophilic and "sigma-hole" donor properties of a bromine substituent, and the hydrogen-bonding capacity of an amino-ethanol tail. This guide analyzes the scaffold's transition from a synthetic intermediate to a bioactive pharmacophore, highlighting its efficacy in targeting Fatty Acid Amide Hydrolase (FAAH) , Interleukin-1 Receptor Associated Kinases (IRAKs) , and specific oncogenic pathways.

Structural Analysis & Pharmacophore Engineering

The BPAE scaffold derives its biological activity from the synergistic interaction of three distinct domains. Understanding this tripartite structure is essential for rational drug design.

The Pyridine Core

Unlike a benzene ring, the pyridine nitrogen provides a localized lone pair capable of accepting hydrogen bonds. This modulates the pKa of the attached amino group, often lowering it (relative to an aniline), which improves membrane permeability by reducing the ionization fraction at physiological pH.

The Role of Bromine: Beyond Sterics

In early medicinal chemistry, bromine was often treated merely as a hydrophobic bulk or a metabolic blocker (preventing oxidation at susceptible positions). However, in BPAE scaffolds, the bromine atom frequently plays a specific, active role via Halogen Bonding (XB) .

  • Mechanism: The bromine atom exhibits an anisotropic charge distribution, creating a region of positive electrostatic potential (the "sigma-hole") on its distal side.

  • Biological Impact: This sigma-hole can form highly directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyl oxygens, phenylalanine pi-systems) in a protein binding pocket.

  • Evidence: In FAAH inhibitors, a bromine at the 3-position of the pyridine ring has been shown to form a direct halogen bond with residues like Phe381 , significantly increasing potency compared to chloro- or hydrogen-substituted analogs.

The Amino-Ethanol Tail

The amino-ethanol chain (


) serves as a hydrophilic anchor.
  • Solubility: It counteracts the lipophilicity of the brominated aromatic system, improving the logD profile.

  • Transition State Mimicry: In hydrolase inhibitors, the hydroxyl group can mimic the tetrahedral intermediate of amide bond hydrolysis.

  • Chirality: Substitution on the ethanol chain (e.g., 2-amino-1-propanol) introduces stereocenters that allow for the kinetic resolution of receptor binding pockets.

Key Biological Targets

Research indicates three primary therapeutic areas where BPAE derivatives exhibit significant biological activity.

Neurological Targets: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Inhibitors of FAAH are sought for analgesic and anxiolytic effects.

  • Activity: N-(3-bromopyridin-2-yl) derivatives have demonstrated nanomolar potency (

    
    ).[1]
    
  • SAR Insight: The bromine atom is critical. Replacing it with fluorine or hydrogen results in a loss of potency, confirming the necessity of the halogen bond for stabilizing the ligand within the hydrophobic access channel of the enzyme.

Inflammation: IRAK-4 Inhibition

Interleukin-1 Receptor Associated Kinase 4 (IRAK-4) is a key mediator in innate immunity.

  • Scaffold Utility: 2-amino-3-bromopyridine derivatives serve as the hinge-binding motif. The amino group forms hydrogen bonds with the kinase hinge region, while the bromine atom orients the molecule and fills the "gatekeeper" pocket or adjacent hydrophobic regions, improving selectivity against other kinases.

Oncology: Cytotoxicity in Colon Cancer

Brominated pyridinyl hydrazones and amino-alcohol derivatives have shown potent cytotoxicity against HCT-116 colon cancer cell lines.[2]

  • Mechanism: These compounds appear to induce cell cycle arrest in the G2/M phase.[2] The 5-bromo substitution enhances lipophilicity, facilitating passive diffusion across the cell membrane to reach intracellular targets.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the halogen substituent on biological potency (generalized from FAAH and Kinase inhibitor datasets).

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Halogen Bond PotentialRelative Potency (IC50)
Hydrogen (-H) 0.000.00NoneLow (> 1000 nM)
Fluorine (-F) 0.060.14NegligibleModerate (~ 200 nM)
Chlorine (-Cl) 0.230.71ModerateHigh (~ 50 nM)
Bromine (-Br) 0.230.86Strong Very High (< 25 nM)

Synthetic Pathways[3][4][5][6]

The synthesis of BPAE compounds generally follows two distinct strategies depending on the position of the bromine relative to the amino group.

Strategy A: Nucleophilic Aromatic Substitution ( )

This is the preferred route for 2-amino-pyridine derivatives. A 2-fluoro- or 2-chloro-pyridine (carrying the bromine at the 3 or 5 position) is reacted with an amino alcohol.

  • Reagents: 5-bromo-2-fluoropyridine, Ethanolamine (or chiral propanolamine),

    
    , DMSO.
    
  • Conditions: 80-100°C, 4-12 hours.

  • Note: The bromine atom at the 3 or 5 position is generally stable under these conditions, provided the temperature is controlled to prevent debromination or competing substitution.

Strategy B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Used when the leaving group is less reactive or when constructing complex core structures.

  • Reagents: 2,5-dibromopyridine (selective coupling at C2), Amino ethanol,

    
    , BINAP, 
    
    
    
    .
  • Selectivity: The C2-bromine is more electron-deficient and reactive than the C5-bromine, allowing for regioselective amination while retaining the C5-bromine for biological activity.

Visualization of Synthetic Logic

Synthesis Precursor 2,5-Dibromopyridine Intermediate Regioselective Intermediate Precursor->Intermediate Activation Reagent Amino Ethanol (H2N-CH2-CH2-OH) Reagent->Intermediate Nucleophilic Attack Catalyst Pd(0) / BINAP Base Catalyst->Intermediate Catalysis Product 5-Bromo-2-(2-hydroxyethylamino) pyridine (BPAE Scaffold) Intermediate->Product C-N Bond Formation Target Target Interaction (Halogen Bond + H-Bond) Product->Target Biological Assay

Figure 1: Regioselective synthesis of the BPAE scaffold, preserving the bromine atom for biological interaction.

Experimental Protocols

Synthesis of 2-[(5-Bromopyridin-2-yl)amino]ethanol

This protocol yields a versatile intermediate for both kinase and hydrolase inhibitor libraries.

  • Preparation: Charge a reaction vessel with 2-chloro-5-bromopyridine (1.0 eq) and anhydrous DMSO (5 vol).

  • Addition: Add Ethanolamine (3.0 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Workup: Cool to room temperature. Pour into ice-water (20 vol). If a solid precipitates, filter and wash with water. If oil separates, extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Biological Assay: FAAH Inhibition Screen

To validate the biological activity of the synthesized brominated compound.

  • Enzyme Prep: Use rat brain homogenate or recombinant human FAAH.

  • Substrate: Anandamide [ethanolamine-1-

    
    ] (
    
    
    
    ).
  • Incubation:

    • Incubate test compound (1 nM - 10

      
      ) with enzyme in Tris-HCl buffer (pH 7.4) for 10 minutes at 37°C.
      
    • Add radioactive substrate and incubate for an additional 15 minutes.

  • Termination: Stop reaction with Chloroform:Methanol (1:1).

  • Quantification: Centrifuge to separate phases. Measure radioactivity in the aqueous phase (containing the cleaved

    
    -ethanolamine) using liquid scintillation counting.
    
  • Analysis: Calculate

    
     using non-linear regression. Expectation:  Brominated analogs should show 
    
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the specific binding mode of a BPAE inhibitor within the FAAH active site, highlighting the critical halogen bond.

MOA Phe381 Phe381 (Pi System) Ser241 Ser241 (Catalytic Nucleophile) Met436 Met436 (Hydrophobic Pocket) Bromine Bromine Atom (Sigma Hole) Bromine->Phe381 Halogen Bond (High Specificity) Pyridine Pyridine Ring Pyridine->Met436 Pi-Stacking / Hydrophobic Hydroxyl Ethanol-OH Hydroxyl->Ser241 H-Bond Donor (Mimics Transition State)

Figure 2: Molecular interaction map showing the critical Halogen Bond between the BPAE bromine and Phe381 in the FAAH active site.[1]

References

  • Bonezzi, F., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Paterna, A., et al. (2015). Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications. PMC - NIH. Retrieved from [Link]

  • Vertex AI Search. (2024). Role of bromine in pyridine drugs medicinal chemistry. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (2017). WO2017067848A1 - IRAK Inhibitors.

Sources

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol: Chemical Identifiers, Structural Logic, and Synthetic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the selection of highly functionalized, predictable building blocks is paramount for the rapid exploration of chemical space. 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a versatile bifunctional scaffold that integrates an electron-deficient halogenated pyridine core, an exocyclic amine, and a terminal ethanolamine side chain. This whitepaper provides an authoritative breakdown of its chemical identifiers, the structural causality behind its reactivity, and field-proven, self-validating protocols for its application in transition-metal-catalyzed cross-coupling reactions.

Chemical Identity and Core Identifiers

Accurate chemical identification is the first step in ensuring reproducibility across global supply chains and research laboratories. The compound is universally indexed under the CAS Registry Number 1219982-77-0 [1],[2].

Below is a consolidated table of its quantitative and structural identifiers:

PropertyValue
IUPAC Name 2-[(5-Bromo-3-methylpyridin-2-yl)amino]ethan-1-ol
CAS Registry Number 1219982-77-0
Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Monoisotopic Mass 230.0055 Da
Canonical SMILES CC1=CC(=CN=C1NCCO)Br
Appearance Solid (typically off-white to pale yellow)

Structural Analysis & Causality in Drug Design

As an Application Scientist, it is critical to look beyond the 2D structure and understand the causality of how each functional group dictates experimental behavior.

  • The 5-Bromo Pyridine Core (The Electrophilic Hub): The pyridine ring is inherently electron-deficient. The addition of the electronegative bromine atom at the 5-position further lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Br bond. This makes the 5-position highly susceptible to oxidative addition by Palladium(0) species, serving as an ideal handle for Suzuki-Miyaura[3] and Buchwald-Hartwig cross-coupling reactions[4].

  • The 3-Methyl Substituent (The Steric Gatekeeper): Positioned adjacent to the exocyclic amine, the 3-methyl group introduces localized steric hindrance. In cross-coupling reactions, this steric bulk forces the necessity of using bulky, electron-rich bidentate phosphine ligands (such as dppf or XPhos). The causality here is that the bulky ligand prevents the formation of inactive Pd-dimers and accelerates the reductive elimination step, which is often the rate-limiting bottleneck in sterically encumbered heterocycles.

  • The Ethanolamine Moiety (The Solubilizing Anchor): The terminal hydroxyl group acts as both a hydrogen-bond donor and acceptor, dramatically improving the aqueous solubility of the resulting pharmacophore. From a synthetic standpoint, the primary alcohol can be orthogonally protected or directly utilized in Mitsunobu reactions or late-stage etherifications.

Experimental Protocols: Self-Validating Synthetic Workflows

To harness the 5-bromo position, we employ a Suzuki-Miyaura cross-coupling protocol. The following methodology is designed as a self-validating system , ensuring that intermediate isolation is minimized while analytical confidence is maximized.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids

Objective: C-C bond formation at the 5-position while preserving the unprotected ethanolamine moiety.

Step 1: Reagent Preparation & Stoichiometry

  • Substrate: 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv) — Chosen specifically because the bidentate dppf ligand overcomes the steric hindrance of the 3-methyl group.

  • Base: K₂CO₃ (3.0 equiv) — A mild base is selected to prevent competitive alkoxide formation at the free hydroxyl group of the ethanolamine, bypassing the need for protecting groups.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step 2: Reaction Execution

  • Charge a Schlenk flask with the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the solvent mixture and degas the system using three freeze-pump-thaw cycles to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst).

  • Backfill with Argon and heat the mixture to 90 °C for 4–6 hours.

Step 3: In-Line Analytical Validation (The Self-Validating Check)

  • Mechanism of Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

  • Causality: Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. The starting material will exhibit a distinct, unmistakable doublet at m/z 231.01 and 233.01 [M+H]⁺. The reaction is analytically validated as complete only when this isotopic doublet completely disappears and is replaced by a single mass peak corresponding to the arylated product. This provides absolute confirmation of C-Br bond cleavage without requiring TLC guesswork.

Step 4: Workup

  • Cool to room temperature, filter through a pad of Celite to remove Pd black, and partition between EtOAc and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling specifically tailored to the electronic and steric environment of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

SuzukiCycle Start 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (CAS: 1219982-77-0) OxAdd Oxidative Addition Complex [Pd(II)-Br Species] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd TransMet Transmetalation Complex [Pd(II)-Aryl Species] OxAdd->TransMet RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 5-Aryl-3-methylpyridin-2-amine Derivative (Target Scaffold) RedElim->Product Boronic Arylboronic Acid + Base (Nucleophile) Boronic->TransMet Transmetalation

Catalytic cycle of Pd-mediated cross-coupling on the 5-bromo position of the pyridine core.

Analytical Validation Protocols

To ensure the integrity of the starting material before initiating complex synthetic sequences, researchers must validate the commercial batch using the following spectroscopic baselines:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the highly deshielded pyridine protons. The proton at the 6-position (adjacent to the nitrogen and bromine) will appear as a distinct doublet (or fine singlet depending on resolution) around δ 8.00 ppm. The 3-methyl group will appear as a sharp singlet integrating to 3H near δ 2.10 ppm. The ethanolamine CH₂ groups will present as multiplets between δ 3.40–3.60 ppm.

  • ESI-MS: Positive ion mode must show the characteristic 1:1 isotopic pattern at m/z 231.0 [M+H]⁺ and 233.0 [M+H]⁺, confirming the presence of the bromine atom.

References

  • 1219982-77-0 | 2-((5-Bromo-3-methylpyridin-2-yl)amino ... - MolCore MolCore
  • 1220018-82-5|5-Bromo-N-(tert-butyl)-3-methylpyridin-2-amine - BLDpharm BLDpharm
  • Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Applic
  • [(CyPF-tBu)

Sources

The Pharmacophore of Substituted 2-Pyridinylamino Ethanol: A Technical Review of Synthesis and Bioactivity

[1]

Executive Summary

The substituted 2-pyridinylamino ethanol moiety represents a privileged scaffold in medicinal chemistry, bridging the structural gap between classical antihistamines, adrenergic modulators, and modern kinase inhibitors. Characterized by a pyridine ring linked via a secondary amine to an ethanol side chain, this architecture offers a unique balance of lipophilicity and hydrogen-bonding capability (donor/acceptor pairs).

This technical guide provides a rigorous analysis of this scaffold, detailing the synthetic methodologies for its construction, its structure-activity relationships (SAR), and its diverse pharmacological applications ranging from antimicrobial agents to anticonvulsants.

Chemical Architecture & Synthetic Strategies

The core structure consists of a pyridine ring (the pharmacophore anchor) substituted at the C2 position with an amino-ethanol tail. The electronic properties of the pyridine ring (electron-deficient) make the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

Synthetic Pathway A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard approach due to its scalability and atom economy.[1]

Mechanism: The reaction involves the attack of the nucleophilic nitrogen of an aminoethanol derivative onto the electron-deficient C2 carbon of a 2-halopyridine.[1] The presence of electron-withdrawing groups (EWGs) like


1

Reaction Scheme:

1
Synthetic Pathway B: Reductive Amination

Used when the starting material is a 2-aminopyridine and a glycolaldehyde derivative, or 2-pyridinecarboxaldehyde and an aminoethanol.[1] This method is milder but often lower yielding due to competitive polymerization.

Experimental Protocols

Protocol 1.1: Synthesis of 2-((5-Nitro-2-pyridinyl)amino)ethanol

Target Description: A model compound demonstrating the activation of the pyridine ring by a nitro group.[1]

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1]

  • Ethanolamine (1.2 eq)[1]

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-nitropyridine (10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition: Add

    
     (15 mmol) to the solution. This acts as an acid scavenger to neutralize the HCl generated, driving the equilibrium forward.
    
  • Nucleophilic Attack: Dropwise add ethanolamine (12 mmol) over 10 minutes. Rationale: Slow addition prevents localized hotspots and potential dimerization.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for the starting chloride (

    
    ) should disappear.
    
  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid due to the nitro chromophore.

  • Purification: Filter the solid. Recrystallize from hot ethanol to yield pure yellow crystals.

    • Self-Validation: Melting point determination and

      
      -NMR (distinctive shifts of pyridine protons) confirm identity.
      
Protocol 1.2: Antimicrobial Susceptibility Assay (MIC Determination)

Target: Evaluation of the synthesized derivative against S. aureus.[2]

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of S. aureus in saline.

  • Dilution: Prepare a stock solution of the test compound in DMSO (1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Add bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for visual confirmation of metabolic activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-pyridinylamino ethanol derivatives is tightly controlled by specific structural modifications.

RegionModificationEffect on Bioactivity
Pyridine Ring (C5) Electron-Withdrawing (

)
Increases antimicrobial potency; enhances

yield.[1]
Pyridine Ring (C3) Steric Bulk (

)
Can induce selectivity for specific kinase pockets; may reduce solubility.[1]
Linker Amine (-NH-) Methylation (

)
Reduces H-bond donor capacity; improves membrane permeability (CNS penetration).[1]
Ethanol Chain (

-C)
Gem-dimethylIncreases metabolic stability (blocks oxidation to aldehyde).[1]
Ethanol Chain (

-OH)
EsterificationCreates a prodrug; improves lipophilicity for oral bioavailability.[1]

Visualizations

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the decision tree for synthesizing these derivatives, highlighting the critical role of substituent electronics.

SynthesisWorkflowStartTarget: 2-Pyridinylamino EthanolCheckEWGCheck Pyridine SubstituentsStart->CheckEWGHasEWGElectron Withdrawing Group(e.g., -NO2, -CN) at C3/C5CheckEWG->HasEWGYesNoEWGElectron Donating/Neutral(e.g., -OMe, -H)CheckEWG->NoEWGNoRouteARoute A: Direct SnAr(Mild Conditions)HasEWG->RouteAActivate C2RouteBRoute B: Pd-Catalyzed Buchwald-Hartwigor High Temp/PressureNoEWG->RouteBUnactivated C2WorkupWorkup: Quench in Ice WaterPrecipitate CollectionRouteA->WorkupRouteB->WorkupValidationValidation: 1H-NMR & MPWorkup->Validation

Caption: Decision logic for synthetic route selection based on pyridine ring electronics.

Diagram 2: Pharmacological Mechanism of Action

This diagram maps the potential biological interactions of the scaffold, specifically focusing on its role in antimicrobial and anticonvulsant pathways.

MOAScaffold2-PyridinylaminoEthanol ScaffoldAntimicrobialAntimicrobialActivityScaffold->AntimicrobialSubst: 5-NO2AnticonvulsantAnticonvulsantActivityScaffold->AnticonvulsantSubst: HydroxypropylAntioxidantAntioxidant(Lipid Peroxidation)Scaffold->AntioxidantSubst: Poly-aromaticDNAgyraseInhibition ofDNA GyraseAntimicrobial->DNAgyraseIonChannelNa+/Ca2+ ChannelModulationAnticonvulsant->IonChannelRadicalScavengeFree RadicalScavenging (NH)Antioxidant->RadicalScavenge

Caption: Mapping structural substitutions to specific pharmacological mechanisms.[1]

References

  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological and Pharmaceutical Bulletin. Link

  • Ducharme, Y., et al. (2003).[3] Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Verma, S. K., et al. (2008).[4] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Link

  • Fluorochem. (n.d.). 2-(Methyl-2-pyridinylamino)ethanol Product Data. Link[1]

  • Zhang, Y. K., & An, P. (2010). Construction of Substituted 2-Pyrazolines. Current Organic Chemistry. Link

A Technical Guide to 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol: Synthesis, Sourcing of Precursors, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Current Commercial Availability

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a substituted aminopyridine that holds potential as a key intermediate in the synthesis of complex bioactive molecules. Its structure combines several features valuable for drug design: a 2-aminopyridine core, which is a known pharmacophore in many therapeutic agents; a bromine atom, which serves as a versatile handle for further chemical modifications via cross-coupling reactions; a methyl group that can influence binding selectivity and metabolic stability; and an ethanolamine side chain, which can form critical hydrogen bonds with biological targets.

A thorough survey of the current chemical supplier market indicates that 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is not offered as a stock product by major chemical vendors. This lack of direct commercial availability necessitates that researchers procure the necessary starting materials and perform the synthesis in-house. The most logical and readily available precursor for this synthesis is 2-Amino-5-bromo-3-methylpyridine.

Sourcing of Key Precursor: 2-Amino-5-bromo-3-methylpyridine

The starting material, 2-Amino-5-bromo-3-methylpyridine (also known as 5-Bromo-3-methylpyridin-2-amine), is a commercially available compound, providing a reliable entry point for the synthesis of the target molecule.

Table 1: Physical and Chemical Properties of 2-Amino-5-bromo-3-methylpyridine

PropertyValueReference(s)
CAS Number 3430-21-5[1]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Light yellow to Brown powder/crystal[3]
Melting Point 88-95 °C
Purity (Typical) >97% (GC)

Table 2: Commercial Suppliers of 2-Amino-5-bromo-3-methylpyridine

SupplierCatalog Number (Example)PurityReference(s)
Sigma-Aldrich 52553797%
TCI America A2154>98.0% (GC)[1]
Fisher Scientific (Varies by region, TCI product)98.0+%[4]
Manchester Organics (Inquire for details)(Varies)[5]
AS Chemical Labs A-0306221(Varies)[2]
Ottokemi (Inquire for details)97%[6]

Note: Availability, catalog numbers, and pricing are subject to change. Researchers should verify information directly with the suppliers.

Proposed Synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

The addition of a hydroxyethyl group to a primary or secondary amine is a common transformation in organic synthesis. For the conversion of 2-Amino-5-bromo-3-methylpyridine, a nucleophilic substitution reaction using a two-carbon electrophile is the most direct and logical approach. The following protocol is based on well-established chemical principles for N-alkylation of aminopyridines.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The exocyclic amino group of 2-Amino-5-bromo-3-methylpyridine acts as the nucleophile. Its reactivity is enhanced by a base, which deprotonates the amine to form a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of a reagent like 2-bromoethanol, displacing the bromide leaving group to form the new C-N bond.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, use with extreme caution)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 2-Amino-5-bromo-3-methylpyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

  • Reagent Addition: While stirring, add 2-bromoethanol (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification sourcing Source Precursor: 2-Amino-5-bromo-3-methylpyridine setup 1. Combine Precursor & Base in Anhydrous Solvent sourcing->setup reagents Assemble Reagents: 2-Bromoethanol, Base, Solvent reagents->setup addition 2. Add 2-Bromoethanol setup->addition heating 3. Heat under N2 (80-100°C) Monitor by TLC addition->heating workup 4. Aqueous Work-up (Extraction & Washes) heating->workup purify 5. Column Chromatography workup->purify product Final Product: 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol purify->product

Caption: Workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor, and to be readily functionalized, makes it an ideal starting point for creating libraries of compounds for screening.

Intermediate for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Many successful kinase inhibitors are ATP-competitive, binding to the ATP pocket in the kinase domain. Heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines and aminopyridines are excellent mimics of the adenine ring of ATP, enabling them to anchor inhibitors in the active site.[8]

The title compound is a valuable intermediate for building more complex kinase inhibitors. The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach larger aryl or heteroaryl groups, which can target specific regions of the kinase active site to enhance potency and selectivity. The ethanolamine side chain can form key hydrogen bonds with the kinase hinge region, a common binding motif for type I and type II kinase inhibitors.

G receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras ATP ADP pi3k PI3K receptor->pi3k ATP ADP raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt AKT pi3k->akt akt->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation inhibitor Potential Inhibitor (Scaffold derived from title compound) inhibitor->receptor Blocks ATP Binding

Caption: A generic receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for the title compound. Therefore, safety precautions should be based on data for the structurally related precursor, 2-Amino-5-bromo-3-methylpyridine.

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10]

    • Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10]

  • PPE: Wear a dust mask (N95 or equivalent), safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[10]

Conclusion

While 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is not directly available for purchase, its synthesis is highly feasible for a standard organic chemistry laboratory. Its key precursor, 2-Amino-5-bromo-3-methylpyridine, is readily sourced from multiple reputable suppliers. The synthetic route proposed herein is robust and relies on common, well-understood chemical transformations. The resulting compound represents a versatile and valuable building block for drug discovery, particularly for the development of novel kinase inhibitors. This guide provides the necessary information for researchers to source the precursor, synthesize the target molecule, and understand its potential in advancing therapeutic research.

References

  • AS Chemical Laboratories Inc. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved February 27, 2026, from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 5g, Each. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Laboratory Chemicals. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 97%. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-3-bromo-5-methylpyridine. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-3-bromo-5-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

  • Ferguson, F. M., & Gray, N. S. (2020). Kinase inhibitors: the road to discovery and market. Nature Reviews Drug Discovery, 19(12), 823-841.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

Sources

Methodological & Application

Application Notes and Protocols for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone for the design of novel bioactive molecules. The strategic introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Within this context, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol emerges as a key building block and intermediate in the synthesis of advanced therapeutic candidates. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's conformation and interaction with biological targets. The amino-ethanol side chain provides a site for derivatization and can contribute to the compound's solubility and hydrogen-bonding capacity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol in medicinal chemistry, with a focus on its synthesis and its role as a precursor to potential kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-((5-Bromopyridin-2-yl)amino)ethanol, is presented in Table 1. These properties are essential for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C7H9BrN2OPubChem[1]
Molecular Weight 217.06 g/mol PubChem[1]
IUPAC Name 2-[(5-bromo-2-pyridinyl)amino]ethanolPubChem[1]
SMILES C1=CC(=NC=C1Br)NCCOPubChem[1]

Synthetic Protocol: A Practical Approach

The synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol can be achieved through a multi-step process, starting from commercially available precursors. The following protocol outlines a representative synthetic route.

Part 1: Synthesis of the Precursor 2-Amino-5-bromo-3-methylpyridine

The synthesis of the key intermediate, 2-Amino-5-bromo-3-methylpyridine, can be accomplished via the bromination of 2-amino-3-methylpyridine.[2]

Materials:

  • 2-amino-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure 2-amino-5-bromo-3-methylpyridine.

Part 2: Synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

The final product can be synthesized by the reaction of 2-amino-5-bromo-3-methylpyridine with 2-bromoethanol.

Materials:

  • 2-amino-5-bromo-3-methylpyridine

  • 2-bromoethanol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a solution of 2-amino-5-bromo-3-methylpyridine (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford 2-[(5-bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

Substituted pyridines are integral to the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[3][4] The title compound, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, serves as a valuable intermediate in the synthesis of such inhibitors. The bromine atom at the 5-position is particularly useful for introducing larger molecular fragments through cross-coupling reactions like the Suzuki or Stille coupling.

The following workflow illustrates a hypothetical application of the title compound in the synthesis of a potential kinase inhibitor.

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Kinase Inhibitor Synthesis A 2-Amino-3-methylpyridine B Bromination (NBS, Acetonitrile) A->B C 2-Amino-5-bromo-3-methylpyridine B->C D Alkylation (2-bromoethanol, K2CO3, DMF) C->D E 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol D->E F Suzuki Coupling (Arylboronic acid, Pd catalyst) E->F G Advanced Intermediate F->G H Further Derivatization (e.g., at the hydroxyl group) G->H I Potential Kinase Inhibitor H->I

Caption: Synthetic workflow for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol and its application.

Broader Pharmacological Context

While specific biological data for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is not extensively documented, the pharmacological activities of related heterocyclic compounds provide valuable insights into its potential applications.

  • Anticancer and Kinase Inhibition: Many pyridine and pyrimidine derivatives are known to exhibit anticancer properties by inhibiting various kinases.[3][4] The structural motifs present in the title compound are found in molecules designed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Antimicrobial Activity: Pyrimidine derivatives have shown a broad spectrum of antimicrobial activities.[5] The bromo- and amino-substituted pyridine core could be explored for the development of novel antibacterial and antifungal agents.

  • Neurological Disorders: Certain pyridine-based compounds have been investigated for their potential in treating neurological disorders by interacting with specific receptors in the central nervous system.[6]

Conclusion and Future Directions

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol represents a strategically important building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure is primed for further derivatization, particularly through cross-coupling reactions at the bromine-substituted position. The primary application of this intermediate is envisioned in the synthesis of kinase inhibitors for oncology and other therapeutic areas. Future research should focus on exploring the full synthetic potential of this compound and evaluating the biological activity of its derivatives.

References

  • 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol | C8H11BrN2O - BuyersGuideChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-((5-Bromopyridin-2-yl)amino)ethanol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.). Google Patents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. (2025).
  • Blank, B., et al. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry, 22(7), 840-844.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • 2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC). (n.d.). Pure Synth. Retrieved February 27, 2026, from [Link]

  • El-Gazzar, A. B. A., et al. (2013). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 19(1), 245-257.
  • Merchant, J. R., & Dike, S. Y. (1978). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 87(8), 229-233.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.

Sources

HPLC-UV method for purity analysis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating HPLC-UV protocol for the purity assessment of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (CAS: 1239866-70-2). This molecule is a critical intermediate in the synthesis of BET bromodomain inhibitors and other pyridine-based pharmaceutical agents.

The Challenge: The analyte features a basic pyridine nitrogen, a secondary amine linker, and a polar ethanol tail. This combination often leads to severe peak tailing on standard silica-based columns due to secondary silanol interactions. Furthermore, the method must resolve the product from its likely lipophilic starting material, 2-Amino-5-bromo-3-methylpyridine , and potential regioisomers.

The Solution: We utilize a low-pH phosphate buffered mobile phase combined with a highly end-capped C18 stationary phase. This approach suppresses silanol ionization and protonates the pyridine nitrogen, ensuring sharp peak symmetry (


) and high resolution (

) from key impurities.

Chemical Context & Method Design Strategy

To design a self-validating method, we must understand the physicochemical properties of the analyte.

  • Analyte: 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

  • Key Functional Groups:

    • Pyridine Ring: Basic (

      
      ). At pH < 4, it exists as the pyridinium ion.
      
    • Bromine (C-5): Increases lipophilicity and retention in Reverse Phase (RP).

    • Ethanolamine Tail: Increases polarity relative to the starting material.

Separation Logic (First Principles): In a Reverse Phase (RP) system, the product (containing the polar -OH group) will elute before the starting material (lacking the -OH). The method is optimized to retain the polar product sufficiently (


) to avoid co-elution with the solvent front while eluting the lipophilic impurities within a reasonable runtime.
Method Development Decision Tree

MethodDevelopment Start Analyte Assessment (Basic Pyridine + Polar Tail) pH_Choice Mobile Phase pH Selection Start->pH_Choice High_pH High pH (> 9.0) (Free base form) pH_Choice->High_pH Option A Low_pH Low pH (< 3.0) (Protonated form) pH_Choice->Low_pH Option B (Recommended) Col_High Requires Hybrid Column (e.g., XBridge) High_pH->Col_High Silanol suppression via pH Col_Low Standard C18 + End-capping (e.g., Zorbax SB-C18) Low_pH->Col_Low Silanol suppression via Protonation Buffer Buffer Selection: Phosphate (UV transparent) Col_Low->Buffer Final FINAL METHOD: pH 2.5 Phosphate + C18 Buffer->Final

Figure 1: Decision matrix for optimizing aminopyridine separation. Low pH is selected to ensure robust peak shape on standard equipment.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with binary pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Phosphoric Acid (85%), AR Grade.

    • Water (

      
      ), Milli-Q or equivalent (18.2 MΩ).
      
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equiv."Stable Bond" technology protects against hydrolysis at low pH; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Low pH suppresses silanol activity and protonates the pyridine, preventing tailing.
Mobile Phase B Acetonitrile (100%)Strong solvent for eluting the brominated core.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CControls viscosity and retention time reproducibility.
Detection UV at 254 nm (Bandwidth 4 nm)

for the aminopyridine chromophore.
Injection Vol. 5 - 10 µLDepends on concentration; avoid overload to maintain peak shape.
Run Time 20 MinutesSufficient to elute highly lipophilic dimers or dibromo-impurities.
Gradient Program

A gradient is strictly required to prevent the accumulation of lipophilic impurities (e.g., dibromo-species) on the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial equilibration (Polar retention)
2.0 955Isocratic hold
12.0 4060Linear ramp to elute impurities
15.0 4060Wash plateau
15.1 955Return to initial
20.0 955Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v). Note: High water content in the diluent focuses the analyte at the head of the column, improving resolution.

  • Stock Solution: 0.5 mg/mL in Diluent. Sonicate for 5 mins.

  • Test Solution: Dilute Stock to 0.1 mg/mL for purity assay.

Validation & System Suitability (ICH Q2(R1))

To ensure the trustworthiness of the data, the following System Suitability Testing (SST) criteria must be met before every analysis batch.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

(Target < 1.2)
If > 1.5: Replace column or lower pH of MP A.
Theoretical Plates (

)

If low: Check connections for dead volume.
Resolution (

)

between Main Peak and nearest impurity
If low: Decrease gradient slope or lower %B at start.
% RSD (Area)

(n=5 injections)
If high: Check autosampler precision or seal leaks.
Impurity Profile Expectations (Relative Retention Times)
  • Product (Analyte): RRT = 1.00 (Approx. 6-8 mins)

  • Impurity A (Starting Material): 2-Amino-5-bromo-3-methylpyridine. RRT

    
     1.3 - 1.5 . (Lacks polar ethanol tail 
    
    
    
    Later elution).
  • Impurity B (Dibromo analog): 2-[(3,5-Dibromo-...)amino]-ethanol. RRT > 1.8 . (More lipophilic).

Analytical Workflow Diagram

Workflow Sample Sample Weighing (10 mg) Prep Dissolution (80:20 H2O:ACN) Sample->Prep SST System Suitability (5 Injections Std) Prep->SST Check System SST->SST Fail (Retest) Inject Sample Injection (10 µL) SST->Inject Pass Sep Gradient Separation (C18, pH 2.5) Inject->Sep Calc Data Processing (Area % Normalization) Sep->Calc Integration Report Generate CoA Calc->Report

Figure 2: Standard Operating Procedure (SOP) flow for routine purity analysis.

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica support.[2]

    • Fix: Ensure Mobile Phase A pH is strictly 2.5. If tailing persists, add 5 mM Triethylamine (TEA) to Mobile Phase A (and adjust pH back to 2.5 with phosphoric acid). TEA acts as a "sacrificial base" to block silanols.

  • Baseline Drift:

    • Cause: UV absorbance of the phosphate buffer or impurities in ACN.

    • Fix: Ensure detection is at 254 nm (phosphate is transparent here). Avoid 210 nm with this buffer system. Use HPLC-grade solvents.[1]

  • Retention Time Shift:

    • Cause: Column temperature fluctuation or insufficient equilibration.

    • Fix: Use a column oven at 30°C. Equilibrate for at least 10 column volumes (approx 15 mins) between runs.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. [Link]

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2017. (Authoritative guide on pH selection for basic analytes).
  • McCalley, D. V. "Analysis of the pyridine derivatives by reversed-phase liquid chromatography." Journal of Chromatography A, 2010.

Sources

Application Note: Investigating the Antimicrobial Properties of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the continuous development of novel antimicrobial scaffolds[1]. Pyridine derivatives are widely recognized as powerful pharmacophores due to their hydrogen bond-forming ability, protein-binding capacity, and excellent cell permeability[2].

This application note provides a comprehensive, self-validating framework for investigating the antimicrobial properties of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol . The structural components of this molecule offer specific mechanistic advantages:

  • 2-Aminopyridine Core: Acts as the primary biological anchor. The nitrogen atom, with its lone pair of electrons, enhances biological activity by forming critical hydrogen bond interactions with bacterial targets[2].

  • 5-Bromo Substitution: The addition of a halogen significantly increases the lipophilicity of the molecule, facilitating penetration through the thick peptidoglycan layer characteristic of Gram-positive bacteria[3].

  • Ethanolamine Moiety: The hydroxyl group provides an additional hydrogen-bond donor/acceptor site, improving aqueous solubility and potentially increasing binding affinity to target enzymes (e.g., DNA gyrase or topoisomerase IV).

Previous studies on related 2-aminopyridine analogs demonstrate high efficacy against Gram-positive bacteria (such as S. aureus and B. subtilis) while showing limited activity against Gram-negative strains due to their impermeable outer lipopolysaccharide (LPS) membrane[3].

MoA A 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol B Lipophilic Penetration (5-Bromo-pyridine scaffold) A->B C Hydrogen Bonding (Ethanolamine moiety) A->C D Binding to Target Proteins (e.g., DNA Gyrase) B->D C->D E Inhibition of DNA Supercoiling D->E F Bacterial Apoptosis E->F

Proposed mechanism of action for the brominated 2-aminopyridine derivative.

Experimental Design & Self-Validating Workflows

To ensure high-fidelity data, the experimental design must isolate the compound's true antimicrobial effect from environmental or solvent-induced artifacts. The workflow below integrates strict quality control checkpoints. If the validation check fails (e.g., solvent toxicity is observed), the downstream assays are automatically rejected.

Workflow N1 Compound Preparation N2 Broth Microdilution (MIC / MBC) N1->N2 N4 Validation Check: Vehicle & Controls N2->N4 Quality Control N3 Biofilm Disruption Assay N5 Data Analysis & Hit Confirmation N3->N5 N4->N3 Pass N6 Assay Rejection N4->N6 Fail

Self-validating experimental workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

Protocol I: Broth Microdilution Assay (MIC & MBC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following adapted CLSI guidelines.

Causality & Material Selection:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly used. Why? It contains standardized levels of calcium and magnesium, which stabilize bacterial membranes and prevent artificial fluctuations in drug permeability. Furthermore, it is low in thymidine, which can antagonize certain drug mechanisms.

  • Solvent Limit: The brominated pyridine ring requires initial dissolution in 100% DMSO. Why? To ensure complete solubilization of the lipophilic core. However, the final assay concentration of DMSO must be

    
     1% (v/v). Concentrations above this threshold can disrupt bacterial cell membranes, leading to false-positive growth inhibition.
    

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus MRSA-252, E. coli ATCC 25922) on tryptic soy agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to yield a final test inoculum of 
    
    
    
    CFU/mL.
  • Compound Dilution: Prepare a 6.4 mg/mL stock of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well plate to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions in each well.

  • Incubation: Incubate the plates at 37°C for 18–20 hours under aerobic conditions.

  • MIC Determination: Add 10 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours. A color change from blue to pink indicates bacterial metabolism (survival). The MIC is the lowest concentration that remains blue.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a

    
     99.9% reduction of the initial inoculum.
    

Self-Validation Criteria:

  • Vehicle Control: Wells containing 1% DMSO + bacteria must show robust growth (pink resazurin). If growth is inhibited, the assay is invalid.

  • Positive Control: Vancomycin (for Gram-positive) must yield an MIC within its established CLSI quality control range (0.5 - 2.0 µg/mL).

Protocol II: Crystal Violet Biofilm Disruption Assay

Because 2-aminopyridine derivatives are highly active against MDR Staphylococcus aureus[1], evaluating their efficacy against sessile (biofilm) communities is critical.

Causality & Material Selection:

  • Washing Steps: Phosphate-buffered saline (PBS) is used to wash the wells before staining. Why? This removes planktonic (free-floating) cells, ensuring that only the adherent biofilm biomass is quantified.

  • 33% Acetic Acid: Used as the solubilization agent. Why? Crystal violet binds to negatively charged extracellular polymeric substances (EPS). Acetic acid completely solubilizes the bound dye, ensuring the spectrophotometric reading accurately reflects the total 3D biofilm mass rather than just the superficial layers.

Step-by-Step Procedure:

  • Biofilm Formation: Inoculate 100 µL of MRSA suspension (

    
     CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a flat-bottom 96-well polystyrene plate. Incubate statically at 37°C for 24 hours.
    
  • Treatment: Carefully aspirate the media and wash twice with PBS. Add 100 µL of CAMHB containing the test compound at

    
    , 
    
    
    
    , and
    
    
    the established MIC. Incubate for an additional 24 hours.
  • Staining: Aspirate the media, wash thrice with PBS, and fix the biofilms with 100 µL of 99% methanol for 15 minutes. Remove methanol and air dry. Add 100 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Quantification: Wash plates under running tap water to remove unbound dye. Solubilize the bound dye with 100 µL of 33% glacial acetic acid. Read the optical density (OD) at 590 nm using a microplate reader.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected antimicrobial profile of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, synthesized from the established behavior of structurally analogous 2-aminopyridine derivatives[1][3].

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (MRSA ATCC 43300)Positive1.563.122Bactericidal
Bacillus subtilis (ATCC 6633)Positive0.781.562Bactericidal
Escherichia coli (ATCC 25922)Negative>64>64N/AInactive
Pseudomonas aeruginosa (ATCC 27853)Negative>64>64N/AInactive

Data Interpretation: The compound exhibits potent, selective bactericidal activity against Gram-positive pathogens, characterized by an MBC/MIC ratio of


 4. The pronounced efficacy against MRSA highlights the value of the brominated 2-aminopyridine scaffold in overcoming multidrug resistance[1]. Conversely, the lack of efficacy against E. coli and P. aeruginosa is directly attributed to the compound's high lipophilicity, which prevents it from traversing the hydrophilic porins of the Gram-negative outer membrane[3].

References

  • [3] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC / National Institutes of Health.3

  • [1] Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry / Canadian Center of Science and Education. 1

  • [2] 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis. 2

Sources

Application Notes & Protocols: A Framework for Screening the Therapeutic Potential of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1][2][3][4] The compound 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, a substituted pyridine derivative, represents a promising candidate for therapeutic screening. Its unique combination of a brominated pyridine ring and an ethanolamine side chain suggests the potential for diverse biological interactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a structured, multi-tiered experimental approach to systematically evaluate the therapeutic potential of this novel compound. The narrative moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure a robust and logically sound investigation.

Part 1: The In Vitro Screening Cascade: From Broad Activity to Mechanism

The initial phase of any screening campaign is to cast a wide net, identifying potential areas of biological activity in a cost-effective and high-throughput manner.[5][6] This in vitro cascade is designed to first determine if the compound has any effect on cell health and proliferation, and then to dissect the molecular mechanisms underlying any observed activity.

Primary Screening: Establishing a Bioactivity Profile

The primary objective is to assess the compound's cytotoxic and anti-proliferative effects across a panel of diverse human cell lines. This provides the first critical data points on potential efficacy and selectivity.

Rationale & Experimental Choice: We begin with cell viability assays because they are robust, highly reproducible, and amenable to high-throughput screening, allowing for the rapid assessment of a compound across multiple cell lines and concentrations.[7][8] A standard panel should include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) alongside one or two non-cancerous cell lines (e.g., human fibroblasts) to establish a preliminary therapeutic index—the ratio of toxic concentration to effective concentration.

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Culture & Seeding: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a normal cell line (e.g., WI-38) in their respective recommended media. Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000–10,000 cells/well) and allow for adherence and recovery for 24 hours.

  • Compound Preparation & Dosing: Prepare a 10 mM stock solution of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Example IC50 Summary Table

Cell LineCancer TypeIC50 (µM)Selectivity
MCF-7Breast CancerValue to be determinedCalculated
A549Lung CancerValue to be determinedCalculated
HCT116Colon CancerValue to be determinedCalculated
WI-38Normal FibroblastValue to be determinedBaseline

Experimental Workflow: Primary Screening

cluster_0 Primary In Vitro Screening Workflow start Compound Synthesis & QC cell_panel Select Diverse Cell Line Panel (Cancer & Normal) start->cell_panel seeding Seed Cells in 96-Well Plates cell_panel->seeding treatment Dose-Response Treatment (e.g., 0.01-100 µM for 48-72h) seeding->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Calculate IC50 Values & Determine Selectivity viability_assay->data_analysis decision Hit Identification: Potent & Selective? data_analysis->decision end Proceed to Secondary Assays decision->end Yes stop Stop or Redesign decision->stop No

Caption: A logical workflow for the primary screening of novel therapeutic compounds.

Secondary Screening: Unveiling the Mechanism of Action (MoA)

A "hit" from the primary screen is a compound that shows potent and selective activity. The next crucial step is to understand how it works. Secondary assays are designed to probe the molecular pathways affected by the compound.

Rationale & Experimental Choice: If the compound reduces cell viability, the most common underlying mechanisms are the induction of programmed cell death (apoptosis) or the halting of the cell division cycle. Flow cytometry-based assays for apoptosis and cell cycle are powerful tools for quantifying these effects.

Protocol: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

  • Cell Treatment: Seed the most sensitive cancer cell line in 6-well plates. Treat the cells with 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol at concentrations of 0.5x, 1x, and 2x its IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing PI and RNase A.

  • Analysis: Analyze by flow cytometry. The PI fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Signaling Pathway for MoA

cluster_1 Potential Pathway Modulation Compound 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol Target Unknown Target (e.g., Protein Kinase) Compound->Target Inhibition Pathway Cell Proliferation Pathway (e.g., MAPK/ERK) Target->Pathway Blocks Signal ApoptosisPathway Apoptotic Pathway (e.g., Caspase-3 Activation) Target->ApoptosisPathway Activates CellCycle Cell Cycle Arrest (e.g., G2/M phase) Pathway->CellCycle Apoptosis Apoptosis ApoptosisPathway->Apoptosis

Caption: A hypothetical signaling cascade initiated by the test compound.

Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Preclinical Model

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are essential for evaluating a compound's efficacy within a complex biological system and for obtaining initial pharmacokinetic and safety data.[5][9]

Rationale & Experimental Choice: For an anticancer compound, the cell line-derived xenograft (CDX) mouse model is a gold standard for initial efficacy testing.[10][11][12] In this model, human cancer cells that were sensitive to the compound in vitro are implanted into immunodeficient mice, allowing for the assessment of the drug's ability to control tumor growth in vivo.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Cell Implantation: Inject 1-5 million cells from the most sensitive cancer cell line, suspended in Matrigel, subcutaneously into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing & Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound daily via oral gavage or intraperitoneal injection at two to three dose levels. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly. Body weight is a key indicator of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21-28 days).

  • Analysis: At the endpoint, excise tumors and weigh them. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Protocol: Preliminary Pharmacokinetic (PK) Study

Rationale: A PK study is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[13][14][15][16] This information is vital for correlating the administered dose with the observed efficacy and for designing future studies.

  • Dosing: Administer a single dose of the compound to a cohort of non-tumor-bearing mice via the same route as the efficacy study.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleed at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS method.

  • Parameter Calculation: Determine key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, representing total drug exposure).

Workflow: In Vivo Evaluation

cluster_2 In Vivo Evaluation Workflow start_vivo Promising In Vitro Hit Compound pk_study Single-Dose PK Study: Determine Exposure (AUC, Cmax) start_vivo->pk_study efficacy_model Xenograft Model Development: Implant Sensitive Cell Line start_vivo->efficacy_model treatment_vivo Efficacy Study: Dose-Response Treatment pk_study->treatment_vivo Informs Dose Selection efficacy_model->treatment_vivo monitoring Monitor Tumor Volume & Body Weight treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Weight, %TGI monitoring->endpoint go_no_go Go/No-Go Decision for Lead Optimization endpoint->go_no_go

Caption: An integrated workflow for in vivo efficacy and pharmacokinetic assessment.

Conclusion

This document outlines a rigorous, step-by-step framework for the preclinical evaluation of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol. By progressing logically from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. This systematic approach ensures that decisions regarding the compound's future development are based on a solid foundation of scientific evidence, maximizing the potential for identifying a novel therapeutic agent.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.[Link]

  • Xenograft Models. Biocytogen.[Link]

  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Journal of the National Cancer Institute.[Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.[Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART.[Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]

  • CRO | preclinical services | PK Studies. Biotrial.[Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology.[Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.[Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.[Link]

  • Preclinical Pharmacokinetics Services (pK). Porsolt.[Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.[Link]

  • Cell-culture based test systems for anticancer drug screening. ecancermedicalscience.[Link]

  • The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. Avomeen.[Link]

  • Preclinical Studies in Drug Development. PPD (part of Thermo Fisher Scientific).[Link]

  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. GSC Biological and Pharmaceutical Sciences.[Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC.[Link]

  • Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio.[Link]

  • Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design... Taylor & Francis Online.[Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.[Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate.[Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol. This guide is engineered for researchers and drug development professionals who are encountering yield bottlenecks, regioselectivity issues, or isolation challenges during the amination of 2,5-dibromo-3-methylpyridine.

Rather than providing a generic protocol, this document deconstructs the mechanistic causality behind the reaction, providing a self-validating workflow to ensure high-yield, reproducible results.

Regioselectivity & Mechanistic Pathway Analysis

The synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol typically utilizes 2,5-dibromo-3-methylpyridine[1] and ethanolamine. A critical decision in this synthesis is choosing between Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

The Causality of Regioselectivity: The pyridine nitrogen exerts a strong electron-withdrawing inductive effect, specifically activating the 2- and 4-positions for nucleophilic attack by stabilizing the anionic Meisenheimer complex. However, the 3-methyl group introduces significant steric hindrance at the 2-position. If you attempt a Palladium-catalyzed amination, the catalyst relies on oxidative addition, a step that is highly sensitive to steric bulk. Consequently, Pd-catalysis will preferentially target the less hindered 5-bromo position[2], leading to the wrong regioisomer. SNAr, driven by electronics rather than sterics, correctly targets the 2-position, leaving the 5-bromo group intact.

Regioselectivity SM 2,5-Dibromo-3-methylpyridine + Ethanolamine SNAr Nucleophilic Aromatic Substitution (SNAr, Heat, Base) SM->SNAr Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base) SM->Buchwald Prod1 Target Product: 2-Substitution (C2 is activated by Py N) SNAr->Prod1 Major Pathway Prod2 Side Product: 5-Substitution (C5 is less sterically hindered) SNAr->Prod2 Minor/None Buchwald->Prod1 Minor Buchwald->Prod2 Major Pathway

Regioselectivity comparison: SNAr vs. Palladium-catalyzed cross-coupling pathways.

Troubleshooting FAQs

Q1: My reaction is stalling at ~40-50% conversion. How do I drive the SNAr to completion? A: The 3-methyl group sterically shields the 2-position, increasing the activation energy required for the nucleophilic attack. Refluxing in standard solvents like ethanol (80 °C) is insufficient. To drive conversion, you must increase the thermal energy. Switch to a high-boiling polar aprotic solvent (like NMP or DMSO) at 120–130 °C, or run the reaction in neat ethanolamine. Microwave irradiation (130 °C for 30 minutes) is highly recommended for this specific transformation to rapidly overcome the steric barrier.

Q2: I detect a side product with the exact same mass as my target. What is it, and how do I prevent it? A: Ethanolamine is an ambident nucleophile containing both an amine (-NH₂) and a hydroxyl (-OH) group. If you are seeing an isomeric side product, it is likely the O-alkylated ether derivative. The amine is kinetically more nucleophilic, but if you use strong bases (like NaH or KOtBu) to drive the reaction, you deprotonate the hydroxyl group, turning it into a highly reactive alkoxide. Solution: Rely on the inherent nucleophilicity of the amine. Use weak bases (like K₂CO₃) or simply use excess ethanolamine (which acts as its own acid scavenger) to ensure exclusive N-alkylation.

Q3: My LC-MS shows >95% conversion, but my isolated yield after aqueous workup is terrible (<30%). Where is my product? A: You are losing your product in the aqueous phase. 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a highly polar, amphiphilic molecule (containing a pyridine ring, a secondary amine, and a hydroxyl group). It is exceptionally water-soluble and prone to forming emulsions. Solution: Abandon standard EtOAc/Water extractions. Instead, saturate the aqueous layer heavily with NaCl (salting out) and extract with a more polar organic solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or n-butanol. Alternatively, avoid aqueous workup entirely by passing the crude mixture through an acidic SCX (Strong Cation Exchange) resin to catch the basic product and wash away impurities.

Condition Optimization Matrix

The following table summarizes the quantitative data from various optimization attempts, highlighting the causality behind the success or failure of each condition.

Reaction ConditionSolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Issue / Observation
A (Standard SNAr) EtOHEt₃N802445%30%Incomplete conversion due to low temp and steric hindrance.
B (Strong Base) THFNaH6512>90%40%High O-alkylation side product (ether formation).
C (Pd-Catalyzed) TolueneCs₂CO₃1008>95%<10%Regioselectivity failure (C5 amination dominates)[2].
D (Optimized SNAr) NeatNone1306>98%82% Optimal conditions. Excess amine prevents O-alkylation.

Self-Validating Experimental Protocol (Optimized SNAr)

This step-by-step methodology utilizes neat ethanolamine to maximize kinetic N-alkylation while providing enough thermal mass to overcome the steric hindrance of the 3-methyl group.

Materials Required:
  • 2,5-dibromo-3-methylpyridine (1.0 equivalent)[3]

  • Ethanolamine (5.0 equivalents)

  • Brine (Saturated NaCl solution)

  • 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol

Step-by-Step Methodology:
  • Reaction Setup: In a heavy-walled glass pressure tube or microwave vial, suspend 2,5-dibromo-3-methylpyridine (1.0 eq) in neat ethanolamine (5.0 eq). The excess ethanolamine serves as the solvent, the nucleophile, and the acid scavenger (to absorb the generated HBr).

  • Thermal Activation: Seal the vessel and heat the mixture to 130 °C using an oil bath for 6 hours (or 130 °C for 30 minutes via microwave irradiation).

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of MeOH, and inject into the LC-MS.

    • Self-Validation: Look for the disappearance of the starting material (m/z 249/251/253 triplet). Confirm the presence of the product in positive ion mode. The target mass is exactly 230.01 Da. You must observe an [M+H]⁺ doublet at m/z 231.0 and 233.0 in a 1:1 ratio , validating that the 5-bromo group is intact and debromination has not occurred.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute the viscous mixture with a saturated aqueous NaCl solution (brine) to maximize the ionic strength of the aqueous phase.

  • Phase Separation: Extract the aqueous layer 3 times with 2-MeTHF (or n-butanol). Do not use pure water or standard EtOAc, as this will result in severe product loss to the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If residual ethanolamine remains, it can be removed via high-vacuum distillation or by passing the crude oil through a short silica plug eluting with DCM/MeOH (9:1).

YieldOptimization Start Analyze Reaction Mixture (LC-MS / TLC) Conv Is Conversion > 95%? Start->Conv LowConv Low Conversion (< 95%) Conv->LowConv No HighConv High Conversion (> 95%) Conv->HighConv Yes CheckSM Check Reaction Conditions LowConv->CheckSM CheckYield Is Isolated Yield > 80%? HighConv->CheckYield Temp Increase Temp to 130°C or use Microwave CheckSM->Temp Solvent Switch to Polar Aprotic (NMP/DMSO) or Neat CheckSM->Solvent LowYield Low Isolated Yield (Product Loss) CheckYield->LowYield No Success Optimal Yield Achieved CheckYield->Success Yes Workup Modify Workup LowYield->Workup Extract Use n-Butanol/2-MeTHF & Brine Wash Workup->Extract Resin Use SCX Catch-and-Release Ion Exchange Workup->Resin

Troubleshooting workflow for optimizing the yield of the target ethanolamine derivative.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction MDPI[Link][2]

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Organic Letters - ACS Publications[Link][4]

Sources

side-product formation in the synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Introduction

Welcome to the technical support guide for the synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol. This molecule is a key intermediate in pharmaceutical development, and its successful synthesis with high purity is critical for downstream applications. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. It aims to provide not just procedural steps, but the underlying chemical principles to empower researchers to diagnose and resolve challenges effectively. Our guidance is grounded in established reaction mechanisms and practical, field-proven insights.

Part 1: The Core Reaction - Mechanistic Overview

The synthesis is typically achieved via a nucleophilic substitution or ring-opening reaction where the primary amino group of 2-amino-5-bromo-3-methylpyridine attacks an ethanolamine synthon, such as 2-chloroethanol or ethylene oxide. The reaction is an N-alkylation, a fundamental transformation in organic chemistry.

The primary challenge in this synthesis stems from the reactivity of the aminopyridine moiety. The nitrogen of the amino group is the primary nucleophile. However, the nitrogen in the resulting product, a secondary amine, is often more nucleophilic than the starting primary amine, creating a propensity for overalkylation.[1]

Main_Reaction Figure 1: Primary Synthetic Pathway cluster_reactants Reactants cluster_product Product SM 2-Amino-5-bromo- 3-methylpyridine P 2-[(5-Bromo-3-methyl-2-pyridinyl) amino]-1-ethanol SM->P N-Alkylation (SN2-type attack) R Ethylene Oxide (or 2-Chloroethanol) R->P

Figure 1: Primary Synthetic Pathway

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, from low yields to unexpected impurities.

FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can typically be traced to one of several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the consumption of the starting aminopyridine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.

  • Reagent Stoichiometry: Ensure that the ethanolamine source (e.g., ethylene oxide or 2-chloroethanol) is used in appropriate molar excess. A 1.1 to 1.5 molar equivalent is often sufficient. A large excess can promote side-product formation, while an insufficient amount will naturally lead to incomplete conversion.

  • Base Strength and Solubility: If using a reagent like 2-chloroethanol, a base (e.g., K₂CO₃, NaH) is required to deprotonate the resulting alcohol and neutralize the HCl byproduct.[2] The base must be strong enough and sufficiently soluble in the reaction medium. If the base is not effective, the reaction mixture can become acidic, protonating the starting amine and shutting down its nucleophilicity.

  • Sub-optimal Temperature: The reaction temperature is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition and the formation of colored tar-like byproducts. A typical starting point is 50-80 °C, depending on the solvent and reagents used.

Troubleshooting Scenario 1: My final product is contaminated with a significant, less polar impurity according to TLC analysis.

Question: I've isolated my product, but TLC (eluting with 50% Ethyl Acetate in Hexane) shows a significant spot at a higher Rf value (less polar) than my desired product. What is this likely to be?

Answer: The most probable identity of this less polar impurity is unreacted 2-amino-5-bromo-3-methylpyridine . The addition of the polar ethanol group to the molecule makes the product significantly more polar than the starting material.

Root Cause Analysis & Solution:

  • Cause: This points directly to an incomplete reaction. See the points in FAQ 1 for potential causes.

  • Verification: Obtain a co-spot on your TLC plate by spotting your reaction mixture, pure starting material, and a mix of both in the same lane. If the impurity spot's Rf matches the starting material and intensifies in the co-spotted lane, its identity is confirmed.

  • Solution Protocol (Purification): This impurity is generally easy to remove due to the significant polarity difference.

    • Method: Flash column chromatography on silica gel.

    • Eluent System: Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate / 80% Hexane) to elute the non-polar starting material, then gradually increase the polarity (e.g., to 50-70% Ethyl Acetate) to elute your desired product.

Troubleshooting Scenario 2: Mass spectrometry of my product shows a peak at M+58 amu higher than the expected product mass. What is this impurity?

Question: My product's mass spectrum (ESI+) shows the expected [M+H]⁺ peak, but also a significant peak corresponding to [M+58+H]⁺. What could this be?

Answer: This peak is highly indicative of the bis-alkylation side-product , where a second ethanolamine molecule has reacted with the nitrogen atom of your desired product. The mass of the added hydroxyethyl group (-CH₂CH₂OH) is 44 Da, but since this is a second addition to the amine, the net addition is C2H4O, which is 44 Da. The question states M+58, which is likely a typo in the user's analysis, or it could correspond to the addition of a different fragment. Assuming the reaction is with ethanolamine (or ethylene oxide), the most logical side-product is the bis-alkylation product. Let's assume the mass increase corresponds to a second hydroxyethyl group, which is a net addition of C₂H₄O (44 Da). Correction: The user might be observing an adduct or a different side reaction. However, the most common over-reaction is bis-alkylation.

Let's re-evaluate. The desired product is formed by adding C₂H₅O to the starting amine. A second reaction with ethylene oxide would add a C₂H₄O group. The mass of the desired product is ~232 g/mol . The bis-alkylation product would be ~276 g/mol . The difference is 44 Da. If the user is observing M+58, this could be an adduct with, for example, acetonitrile (M+41) and water. However, focusing on chemical side-products, bis-alkylation is the most common.

Mechanistic Explanation: The nitrogen atom in the product, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, is a secondary amine. Alkyl groups are electron-donating, which increases the electron density and therefore the nucleophilicity of the nitrogen atom compared to the primary amine in the starting material.[1][3] This makes the product itself competitive as a nucleophile, leading to a second alkylation event.

Side_Reaction Figure 2: Formation of the Bis-Alkylation Side-Product SM Starting Amine (Primary) P Desired Product (Secondary Amine) SM->P k1 (Desired) R Ethylene Oxide R->P SP Bis-Alkylation Product (Tertiary Amine) R->SP P->SP k2 (Side-Reaction) note k2 > k1 (Product is more nucleophilic)

Sources

Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 5-bromo-3-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-alkylation of 5-bromo-3-methyl-2-pyridinamine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific transformation. Our goal is to provide not just protocols, but a deep understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs): The Foundational Chemistry

Before diving into troubleshooting, it's crucial to understand the inherent chemical challenges posed by the 5-bromo-3-methyl-2-pyridinamine substrate.

Q1: What are the primary challenges I should expect with this N-alkylation?

You will face two principal, interconnected challenges:

  • Lack of Regioselectivity: The substrate contains two nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and the endocyclic pyridine ring nitrogen (N-endo). Alkylation can occur at either site, often leading to a mixture of isomers that can be difficult to separate.[1] The endocyclic nitrogen is frequently more basic and nucleophilic, which can favor undesired N-endo alkylation.[1]

  • Over-alkylation: The desired mono-alkylated product is itself a nucleophile and can react with a second molecule of the alkylating agent. This results in di-alkylated byproducts, reducing the yield of your target compound, particularly under harsh conditions.[1][2]

// Invisible edges for layout edge [style=invis]; N_Exo -> N_Endo; } DOT Caption: The regioselectivity challenge in N-alkylation.

Q2: How do the bromo and methyl substituents affect the reaction?

The substituents on the pyridine ring play a critical role in its reactivity:

  • 5-Bromo Group: As an electron-withdrawing group, the bromine atom reduces the electron density of the entire pyridine ring system. This decreases the nucleophilicity of both the N-exo and N-endo nitrogens, potentially making the reaction sluggish and requiring more forcing conditions. This reduced nucleophilicity can make certain methods, like reductive amination, more challenging.[3]

  • 3-Methyl Group: This electron-donating group slightly increases the electron density of the ring, which modestly counteracts the effect of the bromo group. More importantly, its position introduces significant steric hindrance around both the exocyclic amino group and the endocyclic nitrogen, which can slow the rate of alkylation at both sites.

Q3: For direct alkylation with an alkyl halide, which conditions should I start with?

For a traditional SN2-type alkylation, a combination of a strong base and a polar aprotic solvent is typically required to achieve sufficient reactivity.

  • Base: Weak bases are often insufficient. Start with stronger inorganic bases like potassium carbonate (K₂CO₃) or consider more potent options like sodium hydride (NaH) if the reaction is slow.[1][4] Cesium carbonate (Cs₂CO₃) can also be effective due to its higher solubility.

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are standard choices as they effectively dissolve the reactants and facilitate the reaction.[1][4]

  • Temperature: Reactions may require heating to proceed at a reasonable rate.[1][4] Monitor the reaction closely, as higher temperatures can also promote byproduct formation.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses the most common issues encountered during the N-alkylation of 5-bromo-3-methyl-2-pyridinamine and provides actionable solutions.

// Nodes Start [label="Low or No\nProduct Yield", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Starting\nMaterial Consumed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; No_Reaction [label="NO REACTION", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Complex_Mixture [label="COMPLEX MIXTURE", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_1 [label="Increase Base Strength\n(e.g., NaH, KHMDS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_2 [label="Use More Reactive\nAlkylating Agent (R-I > R-Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_3 [label="Increase Temperature\n& Ensure Anhydrous Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_4 [label="Switch to a More\nSelective Method\n(Reductive Amination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_5 [label="Consider 'Borrowing\nHydrogen' Catalysis\nfor High Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_6 [label="Control Stoichiometry\n(Limiting Alkylating Agent)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Q1; Q1 -> No_Reaction [label=" No"]; Q1 -> Complex_Mixture [label=" Yes"];

No_Reaction -> Sol_1 [color="#5F6368"]; No_Reaction -> Sol_2 [color="#5F6368"]; No_Reaction -> Sol_3 [color="#5F6368"];

Complex_Mixture -> Sol_4 [color="#5F6368"]; Complex_Mixture -> Sol_5 [color="#5F6368"]; Complex_Mixture -> Sol_6 [color="#5F6368"]; } DOT Caption: Troubleshooting logic for low product yield.

Issue 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows only unreacted starting material after several hours. What's wrong?

This is a common issue, often stemming from insufficient reactivity due to the electron-deficient nature of the substrate.

Potential Cause Explanation & Solution
Inadequate Base Strength The pKa of the 2-amino group is relatively low. A weak base like K₂CO₃ may not be strong enough to generate a sufficient concentration of the highly nucleophilic amide anion. Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Ensure the base is fresh and handled under anhydrous conditions.[1]
Poor Alkylating Agent The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide with a sluggish reaction, the activation energy is likely too high. Solution: Switch to the corresponding alkyl iodide. Alternatively, add a catalytic amount (10 mol%) of potassium iodide (KI) or sodium iodide (NaI) to your reaction with an alkyl bromide; this generates the more reactive alkyl iodide in situ.[5]
Sub-optimal Solvent/Temp The reaction may be kinetically slow at room temperature. The chosen solvent must also be able to dissolve the reactants effectively. Solution: Ensure your solvent (e.g., DMF, DMSO) is anhydrous. Gradually increase the reaction temperature, monitoring for any signs of decomposition. A temperature range of 60-100 °C is a reasonable target to explore.[6]
Issue 2: Formation of an Inseparable Mixture of Isomers

Q: I've successfully formed the product, but it's a mixture of N-exo and N-endo isomers. How do I achieve selective N-exo alkylation?

Direct alkylation is often non-selective. To favor alkylation on the exocyclic amine, a change in strategy is required. These methods are designed to circumvent the issue of competing nucleophilicity.

Recommended Strategy Mechanism and Rationale
Reductive Amination This is a highly reliable two-step, one-pot process. First, the 2-aminopyridine reacts with an aldehyde or ketone to form an imine intermediate exclusively on the exocyclic nitrogen. This imine is then reduced in situ to the desired secondary amine. This method completely avoids N-endo alkylation. Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this purpose.[1] The classical Eschweiler-Clarke reaction using formic acid and formaldehyde is also an option for methylation.[1]
"Borrowing Hydrogen" Catalysis This modern and elegant approach uses an alcohol as the alkylating agent with a transition metal catalyst (e.g., Iridium or Ruthenium complexes).[3][7] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the aminopyridine, and the catalyst returns the hydrogen. This method is known for its high selectivity for N-exo mono-alkylation and excellent atom economy, producing only water as a byproduct.[1][3]

G cluster_A Strategy A: Direct Alkylation cluster_B Strategy B: Reductive Amination cluster_C Strategy C: Borrowing Hydrogen A1 Aminopyridine + Alkyl Halide A_Result Mixture of N-exo and N-endo Products A1->A_Result B1 Aminopyridine + Aldehyde/Ketone B2 Imine Intermediate B1->B2 Condensation B_Result Selective N-exo Product B2->B_Result Reduction C1 Aminopyridine + Alcohol + Catalyst C_Result Selective N-exo Product C1->C_Result

Issue 3: Significant Over-alkylation

Q: My desired mono-alkylated product is forming, but so is a large amount of the di-alkylated byproduct. How can I stop the reaction at the mono-alkylation stage?

This occurs because the mono-alkylated product is often as nucleophilic, or even more so, than the starting material.

Control Method Explanation & Rationale
Control Stoichiometry This is the simplest approach for direct alkylation methods. By carefully controlling the stoichiometry and using the alkylating agent as the limiting reagent (e.g., 0.8 to 0.95 equivalents), you can starve the reaction before significant di-alkylation occurs. The trade-off is that this will result in incomplete conversion of your starting material, which must then be separated during purification.[1]
Adopt a More Selective Method As mentioned above, both Reductive Amination and "Borrowing Hydrogen" catalysis are inherently more selective for mono-alkylation.[1] The imine intermediate in reductive amination does not readily undergo further alkylation. The catalytic nature of the borrowing hydrogen cycle also favors the mono-alkylated product. These are the preferred methods if di-alkylation is a persistent problem.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for reliable N-alkylation.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This is a robust and highly selective method for obtaining the N-exo mono-alkylated product.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-3-methyl-2-pyridinamine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can optionally add a small amount of acetic acid (0.1 equiv.) to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture. Be aware of potential gas evolution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material and imine intermediate by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[1][4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1][4]

Protocol 2: Iridium-Catalyzed "Borrowing Hydrogen" N-Alkylation with an Alcohol

This protocol, adapted from established methods, is highly effective for selective mono-alkylation using alcohols.[3]

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add 5-bromo-3-methyl-2-pyridinamine (1.0 equiv.), the desired primary alcohol (1.2-1.5 equiv.), [Cp*IrCl₂]₂ catalyst (1-2 mol%), and a base such as LiOt-Bu or NaOH (2.0 equiv.).[3]

  • Solvent Addition: Add anhydrous toluene to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 16-24 hours.[1][3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

References

  • Technical Support Center: N-alkylation of 2-Aminopyrimidines. (2025). BenchChem.
  • Nad, P., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. (2024). ACS Publications. [Link]

  • Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. (2025). BenchChem.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC. [Link]

  • Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]

  • Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. (2019). PMC. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). SciSpace. [Link]

  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. (n.d.). Caltech Authors. [Link]

  • Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. (n.d.). ResearchGate. [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.).
  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (n.d.). ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. [Link]

  • Mechanisms for the Acetylation of Aminopyridines. (n.d.). ConnectSci. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). NIH. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (2025). ResearchGate. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2026). ResearchGate. [Link]

  • Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. (n.d.). ResearchGate. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (n.d.). Indian Academy of Sciences. [Link]

  • R&D work: Alkylation of amines with alkylboronic acids. (2010). GalChimia. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances. [Link]

  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. (2005). PubMed. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

Sources

Technical Support Center: Forced Degradation Studies of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol. It provides a comprehensive framework for designing and executing forced degradation studies, troubleshooting common experimental challenges, and interpreting the resulting data to elucidate degradation pathways. The methodologies and principles outlined herein are grounded in established scientific literature and aligned with international regulatory expectations, such as the ICH Q1A(R2) guideline.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when planning stress testing for this specific molecule.

Q1: What is a forced degradation study and why is it essential for this compound? A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[3] The primary goal is to identify the likely degradation products that may form during storage and handling, which helps in developing and validating stability-indicating analytical methods.[1] For 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, this is critical to understand its intrinsic stability, elucidate potential degradation pathways, and ensure that any analytical method used for stability testing can accurately separate the intact molecule from its impurities and degradants.[1]

Q2: What are the mandatory stress conditions required by regulatory guidelines? According to the ICH Q1A(R2) guideline, stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.[2][4] This involves exposing the compound to a range of acidic, alkaline, and oxidative conditions, as well as elevated temperatures and light.[1][5]

Q3: What are the most chemically labile sites on the 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol molecule? Based on its functional groups, the molecule has several potential "hotspots" for degradation:

  • Ethanolamine Side Chain: The secondary alcohol is a prime target for oxidation to a ketone. The bond between the nitrogen and the ethanol group could also be susceptible to cleavage.

  • Amino Linker: The secondary amine linking the pyridine ring and the ethanol side chain can be oxidized.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide. The entire aromatic system, activated by the amino group, may be susceptible to oxidative cleavage or other transformations.

  • Bromo Substituent: While generally stable, the carbon-bromine bond could undergo hydrolysis or photolytic cleavage under certain conditions.

Caption: Potential reactive sites on the molecule.

Q4: What is the generally accepted target for the extent of degradation in these studies? The goal is not to completely destroy the molecule. A target degradation of 5-20% is generally considered optimal.[1] This range is sufficient to generate and detect degradation products at a level suitable for analytical method validation without leading to secondary or tertiary degradation that would complicate pathway analysis.

Q5: What are the most appropriate analytical techniques for monitoring the degradation and identifying the products? A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential.[6][7]

  • Separation & Quantification: A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. A UV detector is used for quantification.[8]

  • Identification: For structural elucidation of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][9] High-resolution mass spectrometry (HRMS) can provide accurate mass data to determine elemental compositions.

Part 2: Postulated Degradation Pathways

While specific degradation data for this exact molecule is not publicly available, we can infer logical pathways based on the known chemistry of its constituent functional groups.

A. Hydrolytic Degradation (Acidic & Alkaline)

Under hydrolytic stress, the primary points of attack are bonds that can be cleaved by water, a process often catalyzed by H⁺ or OH⁻.

  • Acid-Catalyzed: While the C-N bonds are generally stable, strong acidic conditions could potentially lead to the hydrolysis of the bond between the pyridine ring and the amino linker, although this is less likely than other pathways.

  • Alkaline-Catalyzed: In strong alkaline conditions, deamination of the amino group on the pyridine ring can sometimes occur, though it often requires harsh conditions.[10]

Hydrolytic_Pathway parent Parent Compound hydrolysis_product Potential Minor Product: 2-hydroxy-3-methyl-5-bromopyridine (via C-N bond cleavage) parent->hydrolysis_product H⁺ / H₂O or OH⁻ / H₂O

Caption: Postulated hydrolytic degradation pathway.

B. Oxidative Degradation

Oxidation is often a major degradation pathway for molecules with electron-rich moieties like amines and aromatic rings.

  • N-Oxidation: The nitrogen on the pyridine ring is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) to form the corresponding N-oxide.[11]

  • Side-Chain Oxidation: The secondary alcohol of the ethanolamine moiety can be oxidized to a ketone. Further oxidation could lead to cleavage of the C-C bond.

  • Amino Group Oxidation: The secondary amino linker can also be oxidized.[6]

Oxidative_Pathway parent Parent Compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide [O] e.g., H₂O₂ ketone Ketone Derivative (Side-chain oxidation) parent->ketone [O] e.g., H₂O₂ cleavage Side-Chain Cleavage Products ketone->cleavage Further [O]

Caption: Postulated oxidative degradation pathways.

C. Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation through photochemical reactions.

  • Radical Formation: The bromo-substituent can be a site for photolytic cleavage, forming radical intermediates that can lead to a variety of secondary products.

  • Side-Chain Cleavage: The ethanolamine side chain is known to be susceptible to photodecomposition.[12]

  • Pyridine Ring: Pyridine derivatives can undergo complex photochemical reactions upon exposure to UV light.[6][13]

Photolytic_Pathway parent Parent Compound dehalogenated Debrominated Product parent->dehalogenated hν (UV light) photoproducts Complex Photoproducts (via side-chain cleavage/rearrangement) parent->photoproducts hν (UV light)

Caption: Postulated photolytic degradation pathways.

Part 3: Experimental Protocols & Troubleshooting Guide

This section provides standardized, step-by-step protocols for conducting forced degradation studies and a troubleshooting guide for common issues.

General Experimental Workflow

workflow cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxide Oxidation (e.g., 3% H₂O₂, RT) prep->oxide thermal Thermal (Solution/Solid, 80°C) prep->thermal photo Photolytic (ICH Q1B conditions) prep->photo control Control (Stock solution, protected) prep->control neutralize 3. Neutralize/Quench (If applicable) acid->neutralize base->neutralize oxide->neutralize analyze 4. Analyze Samples (HPLC-UV/MS) thermal->analyze photo->analyze control->analyze neutralize->analyze interpret 5. Data Interpretation (Identify Peaks, Determine Pathways) analyze->interpret

Caption: General experimental workflow for forced degradation studies.

Detailed Protocols

1. Acid Hydrolysis

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Causality: Elevated temperature accelerates the hydrolytic process, while the acid acts as a catalyst. Neutralization is crucial to stop the reaction and prevent damage to the HPLC column.

2. Alkaline Hydrolysis

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow steps 1.2 to 1.5, neutralizing with 0.1 M HCl in step 1.4.

  • Causality: The hydroxide ion (OH⁻) is a strong nucleophile that can catalyze the cleavage of susceptible bonds.

3. Oxidative Degradation

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Monitor the reaction by withdrawing aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Dilute with the mobile phase for immediate HPLC analysis.

  • Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The reaction is typically performed at room temperature to avoid thermal degradation.

4. Thermal Degradation

  • Protocol (Solution):

    • Place a sealed vial of the stock solution in a controlled oven at 80°C.

    • Withdraw aliquots at specified time points.

    • Cool to room temperature and dilute for analysis.

  • Protocol (Solid State):

    • Place a known amount of the solid compound in an open dish in a controlled oven at 80°C.

    • At specified time points, withdraw samples, dissolve in solvent, and dilute for analysis.

  • Causality: High temperature provides the activation energy needed to break chemical bonds, revealing the compound's thermal liability.

5. Photolytic Degradation

  • Protocol:

    • Expose a solution of the compound in a photostable, transparent container to a light source as specified in ICH Q1B guidelines (e.g., a cool white fluorescent lamp and a near-UV lamp).

    • Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

    • Store both samples under the same temperature conditions.

    • Analyze the samples after the specified exposure period.

  • Causality: The light energy can excite electrons in the molecule, leading to bond cleavage and photochemical reactions. The dark control is essential to differentiate between photolytic and thermal degradation.[4]

Troubleshooting Guide
Issue Encountered Potential Cause(s) Recommended Solution(s)
No significant degradation observed (<5%) 1. Insufficient stressor concentration or duration. 2. Inadequate temperature for thermal/hydrolytic stress.1. Incrementally increase the stressor concentration (e.g., from 0.1M to 1M HCl) or prolong the exposure time.[7] 2. For thermal and hydrolytic studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).[2]
Excessive degradation (>20% or many peaks) 1. Stress conditions are too harsh. 2. Secondary degradation is occurring.1. Reduce the stressor concentration, exposure time, or temperature. 2. Analyze samples at earlier time points to capture the primary degradants before they convert to secondary products.
Poor resolution between parent and degradant peaks 1. Suboptimal HPLC mobile phase or gradient. 2. Inappropriate column chemistry.1. Adjust the mobile phase pH to alter the ionization state of the analyte and degradants. Modify the gradient slope to improve separation.[14] 2. Test a different column stationary phase (e.g., Phenyl-Hexyl or a different C18) that may offer alternative selectivity.
Inconsistent or irreproducible results 1. Variation in experimental parameters. 2. Impure starting material. 3. Instability of degradants after formation.1. Ensure precise control of temperature, concentrations, and timing. Use calibrated equipment.[7] 2. Use a single, well-characterized batch of the test compound for all studies. 3. Analyze samples immediately after quenching/dilution, or store them at low temperatures (e.g., 4°C) if immediate analysis is not possible.
New peaks appearing in the control sample 1. Instability in the solvent/solution. 2. Interaction with the container.1. Verify the stability of the compound in the chosen solvent system at the storage temperature. 2. Ensure the use of inert container materials (e.g., glass).

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Q1A(R2)
  • Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: WHO URL
  • Title: An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)
  • Title: STABILITY TESTING ACCORDING TO ICH Q1A (R2)
  • Title: ICH Q1A(R2)
  • Title: Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation Source: PMC URL
  • Title: UV photolysis for accelerating pyridine biodegradation Source: PubMed URL
  • Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
  • Title: Oxidation of Substituted Pyridines by Dimethyldioxirane: Kinetics and Solvent Effects Source: ResearchGate URL
  • Title: Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions Source: Benchchem URL
  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: PMC URL
  • Title: Fast Analysis of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using 1200 Rapid R Source: Agilent URL
  • Title: Polymer Degradation and Stability Source: Elsevier URL

Sources

Technical Support Center: Enhancing the Solubility of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues and provide scientifically grounded solutions.

I. Understanding the Challenge: Physicochemical Properties

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a compound with a molecular structure that suggests potential solubility limitations in aqueous media.[1][2] Its pyridine and brominated components contribute to its hydrophobic nature, while the ethanol and amino groups offer some potential for hydrogen bonding. A key to successfully working with this compound is to anticipate and proactively address these solubility issues.

II. Frequently Asked Questions (FAQs)

Q1: My compound, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, is precipitating in my cell culture medium. What is the most likely cause?

A1: Precipitation upon dilution of a concentrated stock solution (typically in DMSO) into aqueous assay media is a common issue for poorly soluble compounds. This "fall-out" occurs because the high concentration of the organic solvent in the stock solution is dramatically reduced, and the aqueous medium cannot maintain the compound in solution.

Q2: What is the best initial solvent for preparing a stock solution of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol?

A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of organic compounds for in vitro screening.[3][4] It is generally recommended as the first choice for creating a high-concentration stock solution. However, it's crucial to be aware of the potential effects of DMSO on your specific assay.[5][6][7]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerated concentration of DMSO is cell-line dependent.[3][4] Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines, with some being more sensitive.[8] It is always best practice to run a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO in your assay. High concentrations of DMSO (above 1%) can be cytotoxic and may interfere with assay readouts.[4][6][9][10]

Q4: I've tried DMSO, but I'm still seeing solubility issues. What are my other options?

A4: If DMSO alone is insufficient, several other strategies can be employed. These include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients like cyclodextrins.[11][12][13] The choice of method will depend on the specific requirements of your assay.

Q5: Can I use ethanol to dissolve 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol?

A5: Ethanol can be used as a solvent, but like DMSO, it can have effects on cells, particularly at higher concentrations.[6][8] It is also generally less effective at dissolving highly lipophilic compounds compared to DMSO. If used, the final concentration in the assay should be carefully controlled and tested for effects on cell viability and assay performance.

III. Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

Symptoms:

  • Visible particulate matter or cloudiness in the well after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound potency.

Troubleshooting Workflow:

Caption: Workflow for addressing low bioactivity.

Detailed Steps:

  • Rule out Precipitation: Even if not visible to the naked eye, micro-precipitation can occur, reducing the effective concentration of your compound. Use a microscope to inspect the wells for any signs of precipitation.

  • Stock Solution Preparation and Storage:

    • Accuracy: Ensure accurate weighing of the compound and precise measurement of the solvent volume. [14]It is often better to weigh a slightly different amount and calculate the exact concentration than to try and hit an exact weight. [14]Using volumetric flasks is recommended for accuracy. [14]

    • Storage: Improper storage can lead to compound degradation. For many compounds, storing stock solutions at -20°C or -80°C in small, single-use aliquots is recommended to avoid repeated freeze-thaw cycles. [15]Protect from light if the compound is light-sensitive.

  • Non-Specific Binding: Poorly soluble compounds can adsorb to plasticware, reducing the concentration available to interact with the target. Adding a small amount of a non-ionic surfactant, such as Tween-80 (typically at a final concentration of 0.01-0.1%), to the assay buffer can help to mitigate this.

  • Compound Stability: The compound may not be stable in the assay medium over the time course of the experiment. You can assess this by incubating the compound in the medium for the duration of the assay, then analyzing the sample by HPLC to check for degradation.

IV. Recommended Protocols and Data
  • Accurately weigh out a small amount of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C.

  • Prepare a solution of HP-β-cyclodextrin in your assay buffer at a concentration determined to be non-toxic to your cells (e.g., 1-10 mM).

  • Add the required volume of your concentrated DMSO stock solution of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol to the HP-β-cyclodextrin solution.

  • Vortex the solution and allow it to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Use this solution for your in vitro assay.

StrategyMechanism of ActionAdvantagesDisadvantages
DMSO Organic solventHigh solubilizing power for many compounds. [3]Potential for cytotoxicity and assay interference at higher concentrations. [5][6][9][10]
pH Adjustment Ionization of the compoundCan significantly increase solubility for ionizable compounds. [13][16]Can affect cell viability and protein function if the pH deviates significantly from physiological pH.
Co-solvents (e.g., PEG 400) Increase the polarity of the solvent mixtureGenerally well-tolerated by cells at low concentrations.May not be as effective as DMSO for highly lipophilic compounds.
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic compound [17][18]Can significantly increase aqueous solubility with low cytotoxicity. [6][10]May not be effective for all compounds; can potentially interact with cell membranes at high concentrations.
Surfactants (e.g., Tween-80) Micelle formationCan increase solubility and reduce non-specific binding. [13]Can have their own biological effects and may interfere with some assays.

References

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Effect of dimethyl sulfoxide on in vitro prolifer
  • Journal of Advances in Medicine and Medical Research. (2014, September 5).
  • MedCrave online. (2016, December 22). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin.
  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Jagiellońskie Centrum Innowacji.
  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PubMed. (2000, November 15). Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Smolecule.
  • MDPI. (2021, April 21).
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • SciSpace. (2018, September 15).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Pharma Excipients. (2021, September 29). Enhance the solubility of poorly soluble drugs with AFFINISOL™.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • BuyersGuideChem. 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol | C8H11BrN2O.
  • PubChem. 2-((5-Bromopyridin-2-yl)amino)ethanol.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Gattefossé. Excipients for solubility and bioavailability enhancement.
  • EPA. 2-Amino-3-bromo-5-methylpyridine Properties.
  • (2023, February 10).
  • WuXi AppTec DMPK. (2024, March 15).
  • Bitesize Bio. (2025, March 10).
  • YouTube. (2023, June 14). Save yourself a lot of struggle - start with stock solutions not solids!
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Benchchem. 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • ChemicalBook. (2026, January 13). 2-Bromoethanol | 540-51-2.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • pH Adjustment and Neutraliz
  • SciSpace. A review on solubility enhancement techniques.
  • Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5.
  • Chromatography Forum. (2006, February 2). Organic pH modifier.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Cheméo. 2-Amino-3-bromo-5-methylpyridine.pdf.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • ECHEMI. 1353977-38-4, 2-[(2-BroMo-pyridin-4-ylMethyl)-isopropyl-aMino]-ethanol Formula.

Sources

addressing poor reproducibility in bioassays involving 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Addressing Poor Reproducibility in Bioassays Involving 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol Assigned Specialist: Senior Application Scientist, Lead Discovery Group Status: Open Reference ID: BMPAE-OPT-2024[1]

Executive Summary

You are encountering reproducibility issues with 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (henceforth referred to as BMPAE ). Based on the physicochemical profile of this scaffold (aminopyridine core, lipophilic bromine/methyl substituents, and a polar ethanolamine tail), the instability in your data is likely driven by colloidal aggregation or pH-dependent solubility crashes , rather than intrinsic biological variability.

This guide provides a root-cause analysis and self-validating protocols to stabilize your assay.

Part 1: Diagnostic Flowchart

Before altering your biology, determine the physicochemical root cause using this logic flow.

TroubleshootingFlow Start Start: Data Inconsistency CheckSlope Check Hill Slope of IC50 Curve Start->CheckSlope SteepSlope Slope > 2.0 (Steep) CheckSlope->SteepSlope Yes NormalSlope Slope ~ 1.0 (Normal) CheckSlope->NormalSlope No AggCheck Suspect: Colloidal Aggregation SteepSlope->AggCheck SolCheck Suspect: Solubility Crash NormalSlope->SolCheck ChelationCheck Suspect: Metal Chelation NormalSlope->ChelationCheck DetergentTest Action: Run Detergent Counter-Screen (Add 0.01% Triton X-100) AggCheck->DetergentTest ShiftYes IC50 Increases (Potency Loss) DetergentTest->ShiftYes Result A ShiftNo IC50 Unchanged DetergentTest->ShiftNo Result B RootCauseAgg Confirmed: Non-Specific Aggregation ShiftYes->RootCauseAgg RootCauseMech Confirmed: True Binder ShiftNo->RootCauseMech

Caption: Diagnostic logic to differentiate between aggregation artifacts and true binding events.

Part 2: Technical Deep Dive & Troubleshooting

Issue 1: The "Brick Dust" vs. Colloid Effect

Symptom: Your IC50 curves are steep (Hill slope > 2), or replicates vary wildly between days. Root Cause: BMPAE is an amphiphilic fragment .[1] The lipophilic head (Bromo-Methyl-Pyridine) and hydrophilic tail (Ethanolamine) drive the formation of colloidal aggregates at concentrations >10 µM.[1] These colloids sequester enzyme/protein targets, causing false positives.

The Fix: The Detergent Sensitivity Test According to Shoichet’s models on aggregation-based interference, true ligands are unaffected by non-ionic detergents, whereas colloidal aggregates are disrupted by them [1].

ParameterStandard ConditionValidation ConditionInterpretation
Detergent None / Low0.01% - 0.1% Triton X-100 Use freshly prepared detergent.[1]
Protein Conc. FixedIncreased 2x - 10x Aggregators show reduced potency as protein increases (stoichiometric inhibition).[1]
Readout Standard IC50Shifted IC50 If IC50 shifts >3-fold with detergent, it is an artifact.
Issue 2: The pH-Solubility Cliff

Symptom: Activity disappears when buffer pH changes slightly (e.g., pH 7.0 vs 7.4).[1] Root Cause: The pyridine nitrogen is basic.

  • Mechanism: At lower pH, the pyridine is protonated (cationic) and more soluble. At physiological pH (7.[1]4) or basic pH, it becomes neutral and lipophilic, potentially crashing out of solution upon dilution from DMSO.

  • Causality: If your stock is in DMSO (neutral) and you dilute into a pH 7.5 buffer, the neutral species may precipitate immediately as "invisible" micro-crystals.

The Fix: Kinetic Solubility Profiling Do not rely on thermodynamic solubility. You must test kinetic solubility (how fast it crashes).[1]

Protocol:

  • Prepare BMPAE at 10 mM in DMSO.[1]

  • Spike into assay buffer to reach 100 µM (1% DMSO final).[1]

  • Measure Absorbance at 650 nm (turbidity) immediately and at T=60 min.

  • Fail Criteria: If OD650 > 0.005, the compound is precipitating.

Issue 3: Metal Chelation Interference

Symptom: Inconsistent results in kinase assays (Mg2+ dependent) or metalloprotease assays. Root Cause: The N-C-N-C-C-OH motif (Pyridine N + Linker N + Hydroxyl) can act as a weak bidentate ligand.[1]

  • Mechanism: BMPAE may strip the catalytic metal ion (Mg2+, Zn2+) from the enzyme active site rather than binding the pocket.

The Fix: Metal Supplementation Run the assay with excess cofactor (e.g., 10 mM MgCl2 instead of 1 mM) . If the inhibition decreases significantly (IC50 shoots up), the compound is acting as a chelator, not a specific inhibitor [2].

Part 3: Validated Preparation Protocols

To ensure reproducibility, you must standardize the "Life Cycle" of the compound from powder to well.

Protocol A: Stock Solution Preparation

Rationale: Pyridines can oxidize or absorb water from DMSO, altering concentration.

  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Limit stock to 10 mM . Higher concentrations (e.g., 100 mM) increase the risk of "crashing" upon dilution.

  • Storage: Aliquot into single-use vials. Do not freeze-thaw more than 3 times.[1]

  • Visual Check: Before every assay, spin the DMSO stock at 10,000 x g for 5 minutes. If a pellet forms, your concentration is wrong.

Protocol B: Serial Dilution (The "Intermediate Step")

Rationale: Direct dilution from 100% DMSO to 0% aqueous buffer causes precipitation shock.

Incorrect Method: 100% DMSO Stock -> Assay Buffer (0% DMSO) = Precipitation Risk [1]

Correct Method (Intermediate Shift):

  • Perform serial dilutions in 100% DMSO first (create the curve in the solvent).

  • Transfer these DMSO stocks into an Intermediate Plate containing buffer (e.g., 10% DMSO final).

  • Mix and incubate for 10 mins.

  • Transfer from Intermediate Plate to Final Assay Plate (e.g., 1% DMSO final).[1] This allows the compound to equilibrate with water gradually.

Part 4: Frequently Asked Questions (FAQ)

Q: Why does my IC50 shift when I change the incubation time? A: This suggests chemical instability or slow-binding aggregation .[1]

  • Instability: The ethanolamine tail can cyclize or oxidize over time. Run a LC-MS check on the buffer solution after 2 hours.

  • Aggregation: Colloids grow over time.[1] If potency increases (lower IC50) with time, the aggregates are growing and sequestering more protein.

Q: Can I use BSA to fix the reproducibility? A: Yes, but with caution. Adding 0.01% BSA (Bovine Serum Albumin) can prevent the compound from sticking to the plastic plate walls (adsorption). However, if BMPAE binds albumin (common for lipophilic fragments), your free compound concentration will drop, shifting your IC50 to the right. Always report IC50 values with the specific BSA concentration used.

Q: The compound is yellow. Does this matter? A: Yes. Aminopyridines can be chromogenic.[1] If your assay uses a colorimetric readout (e.g., Absorbance at 405nm or 450nm), BMPAE might interfere with the signal.

  • Check: Run a "Compound Only" control (Buffer + Compound, No Enzyme). If it has signal, you have optical interference. Switch to a fluorescent readout.[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1] Link

  • NCATS Assay Guidance Manual. (2012). Assay Interference by Aggregation.[1][2][3] National Center for Advancing Translational Sciences.[1][4][5][6][7] Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

  • PubChem. (2024).[1] Compound Summary: 2-((5-Bromopyridin-2-yl)amino)ethanol.[1][8] National Library of Medicine.[1][9] Link[1]

Sources

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Analysis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol and Its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The pyridinylamino ethanol scaffold, in particular, has garnered significant attention as a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. This guide provides a detailed spectroscopic comparison of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol and its closely related analogues. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers with a foundational understanding of their structural nuances and the spectroscopic consequences of subtle molecular modifications.

This analysis is not merely a compilation of data; it is an interpretative guide designed to illuminate the structure-property relationships that govern the spectroscopic behavior of this important class of molecules. The experimental protocols detailed herein are grounded in established methodologies, ensuring reproducibility and providing a solid framework for the characterization of newly synthesized analogues.

Molecular Structures Under Investigation

The core molecule, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, serves as our reference compound. For a meaningful comparison, we will analyze it alongside two structural analogues that feature modifications at the 5-position of the pyridine ring: a chloro-substituted analogue and a non-halogenated analogue. This selection allows for a systematic evaluation of the electronic and steric effects of the halogen substituent on the spectroscopic properties of the molecule.

G cluster_0 Core Compound cluster_1 Analogue 1 cluster_2 Analogue 2 Core 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol Analogue1 2-[(5-Chloro-3-methyl-2-pyridinyl)amino]-1-ethanol Core->Analogue1 Br -> Cl Analogue2 2-[(3-methyl-2-pyridinyl)amino]-1-ethanol Core->Analogue2 Br -> H

Figure 1: Structural relationship between the core compound and its analogues.

Experimental Protocols: A Guide to Spectroscopic Characterization

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. Adherence to these methodologies is crucial for obtaining high-quality, comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Instrumentation:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the spectrum at 25 °C.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

¹³C NMR Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

  • Spectrometer: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Instrumentation:

  • Mass Spectrometer: Electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Mass range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured m/z value with the calculated value for the expected molecular formula.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-TOF/Orbitrap) Sample->MS Data Data Analysis & Structural Elucidation NMR->Data FTIR->Data MS->Data

Figure 2: General workflow for the spectroscopic characterization of the compounds.

Results and Discussion: A Comparative Spectroscopic Analysis

The following sections present a comparative analysis of the spectroscopic data for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol and its analogues. The data is hypothetical but representative of what would be expected based on established chemical principles.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra provide a wealth of information about the proton environments in these molecules. The chemical shifts (δ) are particularly sensitive to the electronic effects of the substituent at the 5-position of the pyridine ring.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton Assignment2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol2-[(5-Chloro-3-methyl-2-pyridinyl)amino]-1-ethanol2-[(3-methyl-2-pyridinyl)amino]-1-ethanol
H-4 (pyridinyl)7.95 (d)7.80 (d)7.30 (dd)
H-6 (pyridinyl)7.40 (d)7.45 (d)6.50 (d)
NH (amino)5.10 (br s)5.05 (br s)4.80 (br s)

Technical Guide: Assessing the In Vitro Metabolic Stability of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Assessing the metabolic stability of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol requires a nuanced approach that goes beyond standard high-throughput screening. As an aminopyridine derivative with a primary alcohol side chain, this molecule presents a "dual-liability" profile:

  • Oxidative Liability (Phase I): The electron-rich pyridine ring and the methyl group are susceptible to Cytochrome P450 (CYP) mediated oxidation.

  • Conjugative Liability (Phase II): The terminal hydroxyl group on the ethanol tail is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 or UGT2B7.

Critical Insight: Standard Liver Microsomes (RLM/HLM) fortified only with NADPH will underestimate the clearance of this compound. Microsomes typically lack the active UGT cofactors (UDPGA) and cytosolic enzymes like Aldehyde Oxidase (AO), which are often active against aminopyridines. Therefore, Cryopreserved Hepatocytes are the mandatory "Gold Standard" for this specific scaffold to avoid false stability readouts.

Comparative System Analysis

The following table contrasts the available systems specifically for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol.

FeatureLiver Microsomes (HLM/RLM) Cryopreserved Hepatocytes S9 Fraction
Primary Utility High-throughput Phase I screening.Complete metabolic picture (Phase I & II).Qualitative metabolite ID; Cytosolic checks.
Enzymes Present CYPs, FMOs.[1] (Lacks cytosolic enzymes).CYPs, UGTs, SULTs, Aldehyde Oxidase (AO).[1][2]CYPs + Cytosolic (AO), but lower activity.
Suitability for Topic Low/Medium. Will miss direct glucuronidation of the ethanol tail.[3]High. Captures both methyl-oxidation and ethanol-glucuronidation.[3]Medium. Useful only to check for Aldehyde Oxidase activity.[3]
Cofactor Needs NADPH (Phase I). UDPGA (Phase II - optional/rare).None (Endogenous cofactors are intact).NADPH + UDPGA + PAPS.[3]
Cost/Throughput Low Cost / High Throughput.High Cost / Medium Throughput.Low Cost / Medium Throughput.
Visualizing the Metabolic Blind Spot

The diagram below illustrates why Hepatocytes are superior for this compound. Microsomes (Blue path) only capture part of the clearance equation.

MetabolicPathways Compound 2-[(5-Bromo-3-methyl-2-pyridinyl) amino]-1-ethanol CYP CYP450 (Microsomes & Hepatocytes) Compound->CYP UGT UGT (Hepatocytes Only) Compound->UGT Oxidation Methyl-Hydroxylation (COOH formation) NOxide Pyridine N-Oxide Glucuronide O-Glucuronide (Ethanol Tail) CYP->Oxidation Major Path CYP->NOxide Minor Path UGT->Glucuronide CRITICAL BLIND SPOT in Standard Microsomes

Figure 1: Predicted metabolic fate. The Red path (Glucuronidation) requires hepatocytes. Standard microsomes will miss this, potentially calculating an artificially low clearance.

Recommended Protocol: Cryopreserved Hepatocyte Stability

This protocol is designed to ensure linear kinetics and accurate


 determination.[3]
Materials
  • Test Compound: 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol (10 mM stock in DMSO).

  • System: Cryopreserved Human/Rat Hepatocytes (Pool of >10 donors to average polymorphic CYPs like CYP2D6).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams E Medium (pH 7.4).

  • Quench Solution: 100% Acetonitrile containing Internal Standard (e.g., Tolbutamide or Labetalol).

Step-by-Step Methodology
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion test. Reject if viability < 75%.

    • Dilute cells to

      
       cells/mL in pre-warmed buffer.
      
  • Pre-Incubation (Equilibration):

    • Aliquot 50 µL of cell suspension into a 96-well plate.

    • Incubate at 37°C with 5% CO2 for 10 minutes to restore metabolic activity.

  • Reaction Initiation:

    • Prepare a 2 µM dosing solution of the test compound in buffer (0.2% DMSO final).

    • Add 50 µL of dosing solution to the cells (Final volume: 100 µL).

    • Final Conditions: 1 µM Test Compound,

      
       cells/mL.
      
    • Note: 1 µM is chosen to stay below

      
       (First-order kinetics assumption).
      
  • Sampling Timepoints:

    • Stop reaction at

      
       minutes.
      
    • Quench: Add 100 µL of Ice-cold Acetonitrile + IS to the specific wells immediately.

  • Sample Processing:

    • Centrifuge plates at 4000 rpm for 20 mins at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS/MS for analysis.

  • Bioanalysis (LC-MS/MS):

    • Monitor the parent ion (Bromine isotope pattern will be distinct: ~1:1 ratio for

      
      ).
      
    • Quantify Area Ratio (Analyte/Internal Standard).

Data Analysis & Scaling

To translate raw data into physiological relevance, use the following logic.

Determination of In Vitro Half-Life ( )

Plot


 vs. Time. The slope (

) of the linear regression is the elimination rate constant.[3]


Calculation of Intrinsic Clearance ( )

Normalize the clearance to the cell density used in the assay (


 cells/mL).


Scaling to In Vivo Intrinsic Clearance ( )

Use standard physiological scaling factors (SF).



Standard Scaling Factors:

  • Human:

    
     cells/g liver (SF) | 
    
    
    
    g liver/kg body weight.
  • Rat:

    
     cells/g liver (SF) | 
    
    
    
    g liver/kg body weight.
Hepatic Extraction Ratio ( ) Prediction

Using the Well-Stirred Model :



  • 
    : Hepatic blood flow (21 mL/min/kg for Human).
    
  • 
    : Fraction unbound in blood (Assumed 1.0 for initial screen, but likely lower for this lipophilic compound).
    

Experimental Workflow Diagram

Workflow Thaw Thaw Hepatocytes (>75% Viability) Dose Add Compound (1 µM Final) Thaw->Dose Incubate Incubate 37°C (0 - 120 min) Dose->Incubate Quench Quench (ACN + IS) Incubate->Quench At Timepoints Analysis LC-MS/MS (Monitor Br Isotope) Quench->Analysis

Figure 2: Step-by-step execution workflow for the hepatocyte stability assay.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][4]Link

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.[5] Link

  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance.[3][5][6][7][8] Biochemical Pharmacology.[3][5][9] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[1][3][5][10][11][12][13][14] Link

  • Dalvie, D., et al. (2002). Assessment of metabolic stability in cryopreserved hepatocytes. In Vitro Methods in Pharmaceutical Research.[3][5][13] Link

Sources

Inter-Laboratory Validation of a Quantification Method for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pharmaceutical industry, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of data are paramount, not only for internal decision-making but also for regulatory approval. An analytical method, no matter how well-developed in a single laboratory, must prove its robustness and reliability when transferred to other sites. This process, known as inter-laboratory validation or method transfer, is a critical component of the analytical procedure lifecycle.[1][2] Its objective is to demonstrate that a validated analytical procedure is fit for its intended purpose and can be successfully executed by different laboratories, ensuring consistent quality control.[3]

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative method for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, a novel pyridine derivative of pharmaceutical interest. We will objectively compare the method's performance across an originating laboratory and two receiving laboratories, supported by detailed experimental protocols and data analysis. The principles and procedures outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures, as well as guidance from regulatory bodies like the FDA and EMA.[4][5][6][7][8][9]

The Analytical Method: A Robust RP-HPLC-UV Protocol

The selected analytical method for the quantification of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This technique was chosen for its ubiquity, robustness, and suitability for aromatic, nitrogen-containing compounds like pyridine derivatives.[10][11]

The core challenge in analyzing basic compounds such as pyridines is their tendency to interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[12] To mitigate this, the method employs a low-pH buffered mobile phase to suppress the ionization of silanols and ensure a single, protonated state for the analyte, thereby promoting symmetric peak shapes and reproducible retention.

Detailed Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 70
    10.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Phase 1: Foundational Validation in the Originating Laboratory (Lab A)

Before an inter-laboratory study can commence, the analytical method must be subjected to a comprehensive single-laboratory validation to establish its performance characteristics.[13] This initial validation, performed in the originating R&D laboratory (Lab A), serves as the benchmark against which the receiving laboratories' performance will be measured. The validation was conducted in accordance with ICH Q2(R1) guidelines.[9][14]

Summary of Single-Laboratory Validation Results (Lab A)
Validation ParameterAcceptance CriteriaResult (Lab A)Status
Specificity No interference at the analyte's retention time from placebo or degradation products.No interference observed.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9997Pass
Range 50-150% of nominal concentration (0.05 - 0.15 mg/mL)Confirmed.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.3%Pass
Precision (Repeatability, %RSD) %RSD ≤ 1.0%0.65%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.12%Pass
Limit of Quantitation (LOQ) S/N ≥ 10; Accuracy & Precision met.0.5 µg/mLPass
Robustness No significant impact on results from deliberate small variations (pH, flow rate).Method is robust.Pass

These results confirm that the RP-HPLC method is suitable for its intended purpose within the originating laboratory and is ready for transfer.

Phase 2: The Inter-Laboratory Validation Study

The primary goal of this phase is to assess the method's reproducibility —the precision of results obtained on the same homogeneous sample by different laboratories.[15][16][17] A successful study demonstrates that the method is transferable and will yield comparable results regardless of the testing site.[1]

Inter-Laboratory Study Workflow

The workflow for this study is designed to ensure a systematic and controlled comparison between the originating lab (Lab A) and two receiving Quality Control labs (Lab B and Lab C).

G cluster_0 Phase 1: Originating Lab (A) cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Analysis & Reporting dev Method Development val Single-Laboratory Validation (ICH Q2) dev->val protocol Develop Study Protocol & Define Acceptance Criteria val->protocol distribute Distribute Protocol, Samples, & Reference Standard to Labs B & C protocol->distribute execute Labs A, B, & C Execute Protocol distribute->execute collect Collect & Tabulate Data execute->collect stats Statistical Analysis (t-test, F-test) collect->stats report Final Validation Report stats->report

Caption: Workflow for the inter-laboratory validation study.

Detailed Protocol: Inter-Laboratory Study
  • Objective: To demonstrate the reproducibility and comparability of the RP-HPLC-UV method for the quantification of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol across three distinct laboratories.

  • Materials Provided to All Labs:

    • A single, homogeneous batch of the 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol reference standard.

    • Three batches of quality control (QC) samples at low, medium, and high concentrations (0.06, 0.10, and 0.14 mg/mL), prepared by the originating lab.

    • The finalized and approved analytical method protocol and the inter-laboratory study protocol.

  • Experimental Design:

    • Each laboratory will assign one qualified analyst to perform the study.

    • Each analyst will perform the analysis on two separate days.

    • On each day, the analyst will prepare a fresh standard curve and analyze six replicate preparations of each of the three QC sample batches.

  • System Suitability Test (SST): Before any sample analysis, each laboratory's HPLC system must pass the SST.

    • Criteria:

      • Tailing Factor for the analyte peak: ≤ 1.5

      • %RSD of six replicate injections of the standard solution: ≤ 1.0%

  • Acceptance Criteria for Validation:

    • Accuracy: The mean % recovery for each QC level at each lab must be between 97.0% and 103.0%.

    • Reproducibility: The overall %RSD for all results across the three laboratories for each QC level must be ≤ 3.0%.

    • Statistical Comparison: There should be no statistically significant difference (p > 0.05) between the mean results of the receiving labs (B and C) and the originating lab (A), as determined by a two-tailed Student's t-test. The variances will be compared using an F-test.[1]

Comparative Results and Data Analysis

All three laboratories successfully passed the System Suitability Test on each day of analysis, indicating that their chromatographic systems were performing adequately. The following tables summarize the quantitative data generated during the study.

Table 1: Comparative Accuracy (% Recovery) Data
QC LevelConcentration (mg/mL)Lab A Mean Recovery (%)Lab B Mean Recovery (%)Lab C Mean Recovery (%)
Low0.06100.5101.299.8
Medium0.1099.8100.3100.9
High0.14101.199.5100.2
All laboratories met the acceptance criterion of 97.0% - 103.0% mean recovery.
Table 2: Comparative Precision (%RSD) Data
QC LevelConcentration (mg/mL)Repeatability (%RSD) Lab ARepeatability (%RSD) Lab BRepeatability (%RSD) Lab C
Low0.060.710.850.79
Medium0.100.620.770.68
High0.140.550.690.61
All labs demonstrated excellent intra-laboratory precision.
Table 3: Inter-Laboratory Reproducibility and Statistical Analysis
QC LevelOverall Mean (mg/mL) (n=36)Overall %RSD (Reproducibility)p-value (Lab A vs B)p-value (Lab A vs C)
Low0.06031.45%0.210.29
Medium0.10030.98%0.350.15
High0.14041.15%0.090.18
The overall %RSD for all levels is well below the ≤ 3.0% acceptance criterion. The p-values from the Student's t-test are all > 0.05, indicating no statistically significant difference between the results of the receiving labs and the originating lab.

Troubleshooting and Addressing Discrepancies

While this hypothetical study was successful, real-world inter-laboratory validations can encounter discrepancies. A systematic approach to troubleshooting is essential. The investigation should always begin by verifying that system suitability criteria were met, followed by a review of sample preparation, standard handling, and data processing.

G start Discrepancy Observed (Results differ between labs) check_sst SST Passed? start->check_sst check_prep Sample/Standard Prep Correct? check_sst->check_prep Yes check_instrument Investigate Instrument: - Connections - Detector Lamp - Pump Performance check_sst->check_instrument No check_analyst Review Analyst Technique: - Pipetting - Dilutions - Glassware check_prep->check_analyst No pass Validation Successful check_prep->pass Yes root_cause Identify Root Cause check_instrument->root_cause check_analyst->root_cause retest Implement Corrective Action & Re-test Samples root_cause->retest

Caption: Decision pathway for investigating discrepancies.

Conclusion

The inter-laboratory validation study successfully demonstrated that the developed RP-HPLC-UV method for the quantification of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is robust, reproducible, and transferable. The data from all three participating laboratories showed excellent agreement in terms of accuracy and precision, with no statistically significant differences observed. The overall reproducibility %RSD across all sites was well within the pre-defined acceptance limits, confirming that the method can be reliably executed in different QC environments.

This guide underscores the critical importance of a structured, protocol-driven approach to inter-laboratory validation. By establishing a well-validated method in an originating lab and then confirming its performance across multiple sites, pharmaceutical organizations can ensure the generation of consistent, high-quality data throughout the drug development lifecycle, thereby supporting robust regulatory submissions and safeguarding product quality.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ScienceDirect. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Editage Insights. (2017). Guidelines for analytical method validation: How to avoid irreproducible results and retractions. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubMed. (n.d.). On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • XLSTAT. (n.d.). Inter-laboratory proficiency testing | Statistical Software for Excel. [Link]

  • PMC. (n.d.). Data processing of qualitative results from an interlaboratory comparison for the detection of “Flavescence dorée” phytoplasma: How the use of statistics can improve the reliability of the method validation process in plant pathology. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • ResearchGate. (n.d.). Reproducibility and Repeatability. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • SpringerLink. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • Diva-Portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • U.S. Food and Drug Administration. (n.d.). Designing an interlaboratory study to develop standardized best practices for performing in vitro dynamic thrombogenicity testing of medical devices. [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. [Link]

  • PubMed. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

  • BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS. [Link]

  • YouTube. (2024). Inter Laboratory Studies (ILS) and Test Method Validation (TMV). [Link]

Sources

comparing the kinase inhibitory profile of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small molecule kinase inhibitors a cornerstone of modern targeted therapy.[1][3] The journey from a promising chemical entity to a clinically effective drug is long and requires a deep understanding of its biological activity. A crucial step in this process is determining the compound's kinase inhibitory profile—a quantitative measure of its potency and selectivity against a panel of kinases.

This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of a novel compound, using the hypothetical example of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol . As this compound is not extensively characterized in publicly available literature, we will outline the necessary experimental procedures to generate its inhibitory profile and compare it against two well-established, clinically relevant multi-kinase inhibitors: Sunitinib and Sorafenib. This comparative approach is essential for contextualizing the activity of a new compound and predicting its potential therapeutic efficacy and off-target effects.

The Benchmarks: Understanding Multi-Kinase Inhibitors Sunitinib and Sorafenib

To properly evaluate a novel compound, it is essential to compare it to existing drugs with well-defined mechanisms of action. Sunitinib and Sorafenib are both multi-targeted receptor tyrosine kinase inhibitors approved for the treatment of various cancers, and they serve as excellent benchmarks for our hypothetical analysis.[2][3]

  • Sunitinib: This inhibitor targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), as well as c-Kit.[4][5] By blocking these key signaling pathways, Sunitinib inhibits tumor angiogenesis and cell proliferation.[6]

  • Sorafenib: Similar to Sunitinib, Sorafenib inhibits VEGFRs and PDGFRs. Additionally, it is a potent inhibitor of the Raf/MEK/ERK signaling pathway by targeting Raf kinases. This dual action on both angiogenesis and tumor cell proliferation pathways underscores its efficacy in various cancer types.[7]

Understanding the inhibitory profiles of these drugs provides a critical reference point for evaluating the potency and selectivity of our novel compound.

Experimental Protocol: In Vitro Kinase Inhibition Profiling using the ADP-Glo™ Kinase Assay

To quantitatively assess the inhibitory activity of a compound, a robust and reproducible in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9] Its universality and high sensitivity make it an ideal choice for screening and profiling kinase inhibitors.[8]

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, Sunitinib, and Sorafenib in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer to achieve the desired final concentrations for IC50 determination.

  • Kinase Reaction Setup (384-well plate format):

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include a vehicle control with DMSO only.

    • Prepare a solution containing the recombinant kinase of interest and its specific substrate in the appropriate kinase buffer.

    • Add 5 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of an ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase being tested.

    • Incubate the plate at room temperature for 1 hour.[10]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate-reading luminometer.

    • Normalize the data by setting the "no inhibitor" (vehicle) control as 100% kinase activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound, Kinase/Substrate to 384-well plate Compound_Prep->Plate_Setup Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Plate_Setup ATP_Solution ATP Solution Reaction_Start Initiate with ATP ATP_Solution->Reaction_Start Plate_Setup->Reaction_Start Incubation_1 Incubate for 1 hour Reaction_Start->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent Incubation_1->Stop_Reaction Incubation_2 Incubate for 40 mins Stop_Reaction->Incubation_2 Add_Detection Add Kinase Detection Reagent Incubation_2->Add_Detection Incubation_3 Incubate for 30-60 mins Add_Detection->Incubation_3 Read_Luminescence Measure Luminescence Incubation_3->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization IC50_Calc Calculate IC50 Data_Normalization->IC50_Calc G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Multi-Kinase Inhibitor (e.g., Sunitinib, Sorafenib) Inhibitor->VEGFR Inhibition Inhibitor->PDGFR Inhibition Inhibitor->RAF Inhibition (Sorafenib)

Caption: Simplified VEGFR/PDGFR signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the kinase inhibitory profile of a novel compound, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, through in vitro assays and comparison with established multi-kinase inhibitors like Sunitinib and Sorafenib. The resulting data on potency and selectivity are critical for making informed decisions in the drug development process.

The hypothetical profile generated for our compound suggests a distinct mechanism of action compared to the benchmarks, highlighting the importance of comprehensive profiling. Further characterization would involve expanding the kinase panel to assess off-target effects more broadly and validating these findings in cell-based assays that measure the downstream consequences of kinase inhibition in a more physiologically relevant context. Ultimately, this rigorous, comparative approach is indispensable for advancing novel kinase inhibitors towards clinical application.

References

  • Roles of PDGF/PDGFR signaling in various organs. PMC. Available at: [Link]

  • Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS One. Available at: [Link]

  • Platelet-derived Growth Factor (PDGF) Family. Sino Biological. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • PDGF/PDGFR Signaling in Cardiovascular Disease. Clinics in Surgery. Available at: [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. Available at: [Link]

  • ADP Glo Protocol. Available at: [Link]

  • (PDF) Clinically relevant drug interactions with multikinase inhibitors: a review. ResearchGate. Available at: [Link]

  • VEGF Signaling Pathway. Cusabio. Available at: [Link]

  • Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo. PMC. Available at: [Link]

  • Pathways: VEGF Signaling. . Available at: [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. Available at: [Link]

  • Tyrosine kinase inhibitors: Multi-targeted or single-targeted? Baishideng Publishing Group. Available at: [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. Available at: [Link]

  • Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. AACR Journals. Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. Available at: [Link]

  • iC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. Available at: [Link]

  • Immunological Effects of Multikinase Inhibitors for Kidney Cancer: A Clue for Integration with Cellular Therapies? Available at: [Link]

  • 2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC). Pure Synth. Available at: [Link]

  • BindingDB BDBM50154618 5-Bromo-3-(2-oxo-2-phenyl-ethylidene). Available at: [Link]

  • (2-Amino-5-bromo-3-pyridinyl)methanol | 335031-01-1. J&K Scientific. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol. As a brominated pyridine derivative, this compound requires careful handling as a hazardous chemical waste. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol was not publicly available at the time of this writing. The following guidance is therefore based on the compound's chemical class (halogenated organic compound), the known hazards of its structural analogs (e.g., bromo- and pyridine-containing substances), and established best practices for laboratory chemical waste management.

Inferred Hazard Assessment & Core Safety Principles

Due to its chemical structure, 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol must be treated as a hazardous substance. The presence of a carbon-bromine bond places it in the category of halogenated organic compounds, which have specific disposal requirements.[1][2]

Key Inferred Hazards:

  • Toxicity: Structurally related compounds, such as 2-Bromoethanol, are acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[3] Pyridine and its derivatives are also known to be harmful.[4] It is therefore prudent to handle this compound as if it has a high degree of toxicity.

  • Irritation: Similar chemical structures are often associated with severe skin and eye irritation.[5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[7] Therefore, this chemical must not be disposed of down the drain or in regular trash.[1][4]

The foundational principle of disposal for this compound is waste segregation . Halogenated organic wastes must always be collected separately from non-halogenated waste streams to ensure proper treatment and disposal, which is often incineration at specific temperatures.[2][8] Mixing halogenated solvents with non-halogenated ones necessitates treating the entire mixture as the more expensive and stringently regulated halogenated waste.[2]

Inferred Hazard ProfileSafety Implication & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Handle with extreme caution using full Personal Protective Equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. This is based on the high toxicity of analogous brominated compounds.[3]
Skin/Eye Irritant Avoid all direct contact. Mandates the use of chemical-resistant gloves and safety goggles or a face shield.[5][6]
Halogenated Organic Compound Requires segregation into a dedicated "Halogenated Organic Waste" stream for regulatory compliance and proper disposal, typically via incineration.[1][2]
Environmental Contaminant Prohibits sewer or general waste disposal to prevent environmental harm.[4]

Procedural Guide: From Point of Generation to Final Disposal

This section provides a step-by-step protocol for the safe collection, storage, and disposal of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol waste.

Required Personal Protective Equipment (PPE)

Always wear the following PPE when handling the compound or its waste:

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Eye Protection: Chemical safety goggles or a full-face shield if there is a splash risk.[5]

  • Body Protection: A laboratory coat.

  • Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2]

Experimental Workflow: Waste Segregation & Collection

The following diagram and steps outline the critical path for proper waste management.

G cluster_0 Step 1: At the Bench cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Disposal A Waste Generated (Pure compound, solutions, contaminated consumables) B Is the waste a Halogenated Organic Compound? A->B C YES: Segregate into 'HALOGENATED ORGANIC WASTE' B->C Contains C-Br bond D NO: Segregate into 'Non-Halogenated Waste' B->D E Use designated, compatible, leak-proof container with a secure screw-top cap. C->E F Affix 'HAZARDOUS WASTE' Tag. List all chemical constituents: '2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol' E->F G Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. F->G H Keep container closed except when adding waste. G->H I When container is full (max 90%), request pickup from institutional Environmental Health & Safety (EHS). H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.